molecular formula C7H12BrN3 B1288884 [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine CAS No. 847818-54-6

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Cat. No.: B1288884
CAS No.: 847818-54-6
M. Wt: 218.09 g/mol
InChI Key: PFLATUFKWOFXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a versatile brominated pyrazole derivative designed for chemical synthesis and research and development applications. This organobromine compound features a pyrazole ring system, a functional group known to be a key precursor in the synthesis of more complex molecules . The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle for further synthetic elaboration via cross-coupling reactions, such as those used in the development of palladium complexes . The structure incorporates a flexible ethylene linker and a terminal dimethylamine group, which can influence the compound's physicochemical properties and provide a site for further chemical modification. This product is intended for use in laboratory research only. It is strictly for Research Use Only (RUO) and is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLATUFKWOFXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618923
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-54-6
Record name 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine (CAS 847818-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific in-depth technical data, experimental protocols, or biological activity studies for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. The following guide is based on general principles of pyrazole chemistry, synthesis, and potential applications derived from related compounds. The information provided should be considered illustrative for a compound of this class.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The presence of a 4-bromo substituent offers a versatile handle for further chemical modification, such as cross-coupling reactions, while the N-linked dimethylaminoethyl side chain can influence physicochemical properties like solubility and basicity, as well as interactions with biological targets. This document aims to provide a foundational technical guide for researchers interested in this and similar molecules.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 847818-54-6[1]
Molecular Formula C₇H₁₂BrN₃[2]
Molecular Weight 218.09 g/mol [2]
Purity Typically ≥95%[2]
Description Versatile small molecule scaffold[2]

General Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles for pyrazole synthesis.

Illustrative Synthetic Workflow

A common method for the synthesis of N-alkylated pyrazoles involves the alkylation of a pyrazole ring with a suitable alkyl halide. The following diagram illustrates a potential synthetic workflow.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product & Characterization 4-Bromopyrazole 4-Bromopyrazole Alkylation Alkylation 4-Bromopyrazole->Alkylation 2-Chloro-N,N-dimethylethanamine 2-Chloro-N,N-dimethylethanamine 2-Chloro-N,N-dimethylethanamine->Alkylation Workup_Purification Aqueous Workup & Chromatography Alkylation->Workup_Purification Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) Product This compound Workup_Purification->Product Characterization NMR, MS, HPLC Product->Characterization

Caption: Illustrative synthetic workflow for N-alkylation of 4-bromopyrazole.

General Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via N-alkylation of 4-bromopyrazole.

Materials:

  • 4-Bromopyrazole

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromopyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt with an additional equivalent of base) (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Biological Activity (General for Pyrazole Derivatives)

While no specific biological activity data has been reported for this compound, the pyrazole core is a key feature in many biologically active compounds. The following represents potential areas of investigation for a molecule of this class.

Areas of Interest for Screening
  • Oncology: Many pyrazole derivatives have demonstrated anticancer activity through various mechanisms, such as kinase inhibition.

  • Inflammation: Some pyrazoles are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.

Illustrative Biological Screening Workflow

The following diagram outlines a general workflow for the initial biological screening of a novel pyrazole compound.

G Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Panel, Target Engagement) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Although specific data regarding its synthesis and biological activity are not currently available in the public domain, its structural features suggest that it could serve as a valuable building block or a candidate for biological screening. The general protocols and workflows provided in this document offer a starting point for researchers interested in investigating this and related pyrazole derivatives. Further empirical studies are necessary to elucidate the specific properties and potential applications of this compound.

References

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Due to the limited availability of public data, this document also includes a hypothetical, yet detailed, experimental protocol for its synthesis based on established chemical methodologies.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while basic identifiers and molecular properties are confirmed, extensive physical characterization data such as melting point, boiling point, and solubility are not currently available in published literature.

PropertyData
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
CAS Number 847818-54-6[1]
Molecular Formula C₇H₁₂BrN₃[1]
Molecular Weight 218.09 g/mol [1]
Purity Commercially available at ≥95%[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Structure

The molecular structure of this compound consists of a 4-bromopyrazole ring N-alkyated with a dimethylaminoethyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Disclaimer: The following is a representative experimental protocol for the synthesis of this compound. This protocol is derived from general and established methods for the N-alkylation of pyrazoles and has not been experimentally verified for this specific compound. Optimization of reaction conditions may be necessary to achieve the desired outcome.

Hypothetical Synthesis of this compound

The synthesis of the target compound can be hypothetically achieved via the N-alkylation of 4-bromopyrazole with 2-(dimethylamino)ethyl chloride.

G NaH Sodium Hydride (NaH) Deprotonation Deprotonation NaH->Deprotonation DMF Anhydrous DMF DMF->Deprotonation Alkylating_Agent 2-(Dimethylamino)ethyl chloride Alkylation N-Alkylation Alkylating_Agent->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Deprotonation->Alkylation

Caption: Hypothetical workflow for the synthesis of the target compound.

Materials:

  • 4-Bromopyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Deprotonation: A solution of 4-bromopyrazole in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., Argon). Sodium hydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt and extracting the free base) in anhydrous DMF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Biological Activity and Signaling Pathways

As of the latest available data, there are no published studies detailing the specific biological activities or the signaling pathway interactions of this compound. While pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, the biological profile of this particular compound remains to be elucidated through future research.

Note: The information provided in this guide is based on currently available data from public sources. The experimental protocol is a hypothetical example and should be treated as such. Researchers should conduct their own literature searches and exercise standard laboratory safety precautions and optimization procedures.

References

Spectroscopic and Synthetic Profile of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the basic chemical properties for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is presented in Table 1. This data is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 847818-54-6[1]
Molecular Formula C₇H₁₂BrN₃[1]
Molecular Weight 218.09 g/mol [1]
Purity Min. 95% (as per commercial suppliers)[1]

Predicted Spectral Data and Interpretation

While specific experimental spectra for this compound are not published, we can predict the expected spectral features based on the known characteristics of the 4-bromopyrazole core and the N-(2-(dimethylamino)ethyl) side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the ethyl dimethylamine side chain. The protons on the pyrazole ring (at positions 3 and 5) would likely appear as singlets in the aromatic region. The ethyl group will exhibit two triplet signals, corresponding to the two methylene groups, and the dimethylamino group will present as a singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the three carbons of the pyrazole ring and the carbons of the N-ethyl-dimethylamine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C=C, C-N, and C-Br bonds within the molecule.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.09 g/mol ). Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak is expected, arising from the two common isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the dimethylaminoethyl side chain or parts of it.

Experimental Protocols: A General Approach to Synthesis

A definitive, published experimental protocol for the synthesis of this compound has not been identified. However, a common and effective method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide in the presence of a base.[2][3][4]

A plausible synthetic route would involve the N-alkylation of 4-bromopyrazole with 2-(dimethylamino)ethyl chloride. The general steps for such a synthesis are outlined below:

  • Deprotonation of 4-bromopyrazole: 4-Bromopyrazole would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., DMF, acetonitrile) to generate the pyrazolide anion.

  • N-alkylation: The in-situ generated pyrazolide anion would then be reacted with 2-(dimethylamino)ethyl chloride. The reaction mixture would likely be stirred at room temperature or heated to facilitate the reaction.

  • Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove inorganic salts and the solvent would be removed under reduced pressure. The crude product would then be purified using techniques such as column chromatography or distillation to yield the pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectral analysis of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectral Analysis Start Start: Reagents (4-Bromopyrazole, 2-(Dimethylamino)ethyl chloride, Base, Solvent) Synthesis Synthesis: N-Alkylation Reaction Start->Synthesis Workup Work-up and Purification (Extraction, Column Chromatography) Synthesis->Workup Pure_Compound Pure this compound Workup->Pure_Compound Analysis Spectroscopic Analysis Pure_Compound->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Spectral Data Interpretation and Structure Confirmation NMR->Data IR->Data MS->Data

Caption: A logical workflow for the synthesis and spectral analysis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to explore its potential pharmacological effects.

Conclusion

This technical guide provides a foundational understanding of this compound based on available chemical data and established principles of organic chemistry. While detailed experimental spectral data and a specific, validated synthetic protocol are not yet available in the public domain, the information presented here offers a starting point for researchers. The proposed synthetic route is based on well-established N-alkylation methodologies for pyrazoles and provides a viable path for the preparation and subsequent detailed characterization of this compound. Further experimental work is necessary to fully elucidate its spectroscopic properties and explore its potential biological activities.

References

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Specific experimental data for this compound is not publicly available. The presented data tables and figures are illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any novel chemical entity, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement in research and development. This guide outlines the standard methodologies for determining these critical parameters.

Compound Information:

PropertyValueSource
IUPAC Name This compound-
CAS Number 847818-54-6[1][2]
Molecular Formula C₇H₁₂BrN₃[1]
Molecular Weight 218.09 g/mol [1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the experimental protocols for assessing the aqueous and organic solubility of this compound.

Aqueous Solubility

The equilibrium solubility in aqueous buffers of varying pH is a key parameter. The following table illustrates how such data would be presented.

Table 1: Illustrative Aqueous Solubility of this compound at 37 °C

Buffer pHMolarity (M)Solubility (mg/mL)Standard Deviation
1.2 (HCl)0.115.2± 0.8
4.5 (Acetate)0.0512.5± 0.6
6.8 (Phosphate)0.0510.1± 0.5
7.4 (Phosphate)0.059.8± 0.4
Organic Solvent Solubility

Solubility in organic solvents is crucial for purification, synthesis, and formulation development.

Table 2: Illustrative Organic Solvent Solubility of this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Standard Deviation
Methanol32.7> 100-
Ethanol24.6> 100-
Isopropanol19.975.4± 3.2
Acetone20.7> 100-
Acetonitrile37.582.1± 4.1
Dichloromethane8.93> 100-
Ethyl Acetate6.0245.3± 2.5
Toluene2.3815.8± 1.1
Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard approach for determining thermodynamic solubility.

  • Preparation of Media: Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) and select a range of organic solvents with varying polarities.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL. Perform each experiment in triplicate to determine the mean and standard deviation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents (Aqueous & Organic) prep_sample Add Excess Compound to Vials prep_media->prep_sample equilibration Agitate at Constant Temp (24-48h) prep_sample->equilibration phase_sep Centrifuge to Separate Phases equilibration->phase_sep quantification Quantify Supernatant (e.g., HPLC) phase_sep->quantification data_analysis Calculate Solubility (mg/mL) quantification->data_analysis

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of a compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate this process.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and elucidate degradation pathways.

Table 3: Illustrative Forced Degradation of this compound

ConditionTime (h)Assay (%)Degradation (%)Major Degradants (RT)
0.1 M HCl (60 °C)2492.37.73.1 min
0.1 M NaOH (60 °C)2488.111.94.5 min, 5.2 min
3% H₂O₂ (RT)2495.54.52.8 min
Heat (80 °C, solid)4898.91.1Not Detected
Photostability (ICH Q1B)2499.20.8Not Detected
Experimental Protocol: Forced Degradation
  • Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the retention times (RT) of major degradants.

G cluster_stress Stress Conditions start This compound (Solid & Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (%) Identify Degradants analysis->evaluation

Caption: Forced Degradation Study Workflow.

Analytical Methodology

A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Signaling Pathways and Logical Relationships

While the specific biological targets of this compound are not yet defined, pyrazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a kinase, leading to downstream effects on cell proliferation and survival.

G compound This compound kinase Target Kinase (e.g., Receptor Tyrosine Kinase) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation pathway Signaling Cascade substrate->pathway proliferation Cell Proliferation pathway->proliferation survival Cell Survival pathway->survival

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental protocols for characterizing the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the methodologies and illustrative data presented herein offer a robust framework for researchers in the fields of medicinal chemistry and drug development. The successful application of these protocols will enable a thorough understanding of the compound's physicochemical properties, facilitating its potential translation into future applications.

References

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine (CAS: 847818-54-6) is readily available in the public domain. The following guide is compiled from safety information on structurally related compounds, including bromopyrazoles and N,N-dimethylalkylamines. All recommendations should be considered precautionary and supplemented by a thorough risk assessment conducted by qualified personnel before handling this compound. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The table below summarizes basic chemical identifiers.

PropertyValueSource
CAS Number 847818-54-6[1]
Molecular Formula C₇H₁₂BrN₃[1]
Molecular Weight 218.09 g/mol [1]
Description Versatile small molecule scaffold[1]
Purity Min. 95%[1]
Intended Use For laboratory use only[1]

Hazard Identification and Classification

Based on the known hazards of its structural components (bromopyrazole and dimethylamine moieties), this compound should be handled as a hazardous substance. The primary anticipated hazards are:

  • Skin Irritation: Bromopyrazole derivatives are known to cause skin irritation.[2]

  • Eye Irritation: Contact with eyes is likely to cause serious irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

The Globally Harmonized System (GHS) classifications for related bromopyrazoles typically include "Skin Irritant," "Eye Irritant," and "Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)".

Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended as a minimum:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations. For brominated organic compounds, disposal should be in a dedicated halogenated organic waste stream.[3][4][5]

Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for handling and responding to incidents involving this compound.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_store Store Compound cleanup_dispose->cleanup_store

Caption: General laboratory workflow for handling this compound.

G Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Emergency PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean dispose Dispose as Halogenated Waste clean->dispose report Report Incident dispose->report

Caption: Logical flow for responding to a spill of this compound.

Biological Activity and Signaling Pathways

While specific data for this compound is not available, pyrazole derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[6][7][8] They are known to act as anti-inflammatory, analgesic, anticancer, and antimicrobial agents, among others.[7][9] The biological activity is highly dependent on the substitution pattern of the pyrazole ring.[8] Without experimental data, it is not possible to depict a specific signaling pathway for the title compound. Researchers working with this compound should consider its potential for biological activity and handle it accordingly.

Conclusion

This compound should be handled with care by trained personnel in a laboratory setting. The safety precautions outlined in this guide are based on the known hazards of similar chemical structures. A thorough, site-specific risk assessment is mandatory before any handling of this compound. Adherence to proper engineering controls, use of appropriate personal protective equipment, and established safe laboratory practices are essential to minimize the risk of exposure.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed experimental data, including single-crystal X-ray diffraction and comprehensive NMR spectroscopic analysis for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, is not publicly available in surveyed chemical and crystallographic databases. This guide is therefore constructed based on established principles of molecular structure, conformational analysis of related compounds, and general experimental methodologies pertinent to this class of molecule.

Introduction

This compound, with the chemical formula C₇H₁₂BrN₃, is a substituted pyrazole derivative.[1][2] The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. The molecule's structure, featuring a flexible ethylamine side chain, suggests that its biological activity, if any, would be intrinsically linked to its conformational preferences. This guide provides a theoretical overview of its molecular structure and conformation, alongside generalized experimental protocols for its characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂BrN₃[1]
Molecular Weight 218.09 g/mol [1]
CAS Number 847818-54-6[1][2]
Predicted Molecular Structure

The molecule consists of a 4-bromopyrazole ring linked at the N1 position to an N,N-dimethylethylamine side chain. The pyrazole ring is expected to be planar due to its aromatic character. The ethylamine side chain introduces conformational flexibility.

Caption: 2D structure of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the ethylamine side chain. The key dihedral angles are:

  • τ₁ (C5-N1-C6-C7): Rotation around the N1-C6 bond.

  • τ₂ (N1-C6-C7-N3): Rotation around the C6-C7 bond.

Computational modeling would be required to determine the low-energy conformers. It is likely that conformers that minimize steric hindrance between the pyrazole ring and the dimethylamino group will be favored.

Postulated Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for its synthesis and characterization.

Synthesis: N-Alkylation of 4-Bromopyrazole

A common method for the synthesis of such compounds is the N-alkylation of a pyrazole ring.

Reaction:

4-bromopyrazole + 2-(dimethylamino)ethyl chloride hydrochloride → this compound

Procedure:

  • Deprotonation: 4-bromopyrazole is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF) to generate the pyrazolide anion.

  • Alkylation: 2-(dimethylamino)ethyl chloride hydrochloride is added to the reaction mixture. The pyrazolide anion acts as a nucleophile, displacing the chloride to form the desired product.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Bromopyrazole + Base step1 N-Alkylation with 2-(dimethylamino)ethyl chloride HCl start->step1 step2 Reaction Quench and Extraction step1->step2 step3 Column Chromatography step2->step3 step4 Structural Confirmation (NMR, MS) step3->step4

Caption: Generalized workflow for synthesis and analysis.

Structural Characterization
  • ¹H NMR: Expected signals would include two distinct singlets for the pyrazole protons, a triplet for each of the CH₂ groups in the ethyl chain, and a singlet for the two methyl groups of the dimethylamino moiety.

  • ¹³C NMR: Distinct signals for each carbon atom in the molecule would be expected, with chemical shifts influenced by their electronic environment.

Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

To obtain definitive structural and conformational data, single-crystal X-ray diffraction would be necessary.

Protocol Outline:

  • Crystallization: Slow evaporation of a solution of the purified compound in a suitable solvent system to grow single crystals of sufficient quality.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions and thermal parameters. This would yield precise bond lengths, bond angles, and dihedral angles.

Conclusion

While a comprehensive experimental characterization of this compound is not yet available in the public domain, its molecular structure can be confidently predicted. The conformational flexibility of the ethylamine side chain is a key feature that would influence its interactions with biological targets. The generalized experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural analysis of this and related compounds, which are of interest to the fields of medicinal chemistry and drug development. Further research, particularly computational studies and empirical crystallographic and spectroscopic analyses, is required to fully elucidate the structural and conformational properties of this molecule.

References

The Strategic Role of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine in Medicinal Chemistry: A Technical Guide to its Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of drug discovery continually evolves, the demand for versatile chemical scaffolds that can accelerate the development of novel therapeutics has never been greater. A comprehensive technical guide released today sheds light on the significant, yet underexplored, potential of the chemical intermediate, [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, in the field of medicinal chemistry. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look at the compound's application as a key building block in the synthesis of potent kinase inhibitors, a class of drugs critical in the treatment of cancer and inflammatory diseases.

The 4-bromopyrazole moiety is a well-established pharmacophore in a multitude of biologically active molecules. Its presence is often associated with compounds targeting a range of diseases, from neurological disorders to various forms of cancer. The dimethylaminoethyl side chain of this compound provides a crucial point of attachment and modification, allowing for its incorporation into larger, more complex drug candidates. This guide focuses on its potential role in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising target for autoimmune and inflammatory conditions.

Core Applications in Drug Discovery: Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors of IRAK4 has become a major focus for pharmaceutical research. The 4-bromopyrazole core of this compound serves as an excellent starting point for the design of such inhibitors.

While direct experimental data for the biological activity of this compound is not extensively documented in publicly available literature, its value lies in its utility as a synthetic intermediate. The bromine atom on the pyrazole ring is particularly amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities to explore the chemical space around the IRAK4 binding site and optimize drug-like properties.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. It is important to note that these compounds are derivatives synthesized using precursors like this compound, and the data does not pertain to the intermediate itself.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
PF-06650833 (Zimlovisertib) IRAK40.2Biochemical Assay[1]
Compound 5b Tubulin Polymerization7300In vitro assay[2]
Compound 6b VEGFR2 / CDK-2200 / 458Biochemical Assay[3]
Compound 43 PI3 Kinase250Cell-based Assay[4]
Captured Hit IRAK4157Biochemical Assay[5]

Experimental Protocols

To facilitate further research and development, this guide provides detailed hypothetical and generalized experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Synthesis of a Hypothetical IRAK4 Inhibitor

This protocol outlines a potential synthetic route to a bi-aryl pyrazole derivative, a common motif in kinase inhibitors.

Step 1: Suzuki Coupling of this compound with a Boronic Acid Ester

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water are added the desired aryl boronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then heated to 90 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Further Functionalization (Example: Amide Coupling)

  • If the coupled aryl group from Step 1 contains a carboxylic acid, it can be activated for amide bond formation. To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 16 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by preparative HPLC to yield the final inhibitor.

In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced.

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

  • Add recombinant human IRAK4 enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the signals from the vehicle control and no-enzyme control wells. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Path to Inhibition

To better illustrate the concepts discussed, the following diagrams outline the IRAK4 signaling pathway and a generalized workflow for the synthesis and evaluation of inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Inhibitor This compound -derived Inhibitor Inhibitor->IRAK4

Caption: The IRAK4 signaling pathway, a key driver of innate immunity and a prime target for anti-inflammatory drug discovery.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Kinase Inhibition, Cell Viability) Purification->InVitro Lead_Opt Lead Optimization (SAR Studies) InVitro->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Candidate Drug Candidate InVivo->Candidate

References

The Untapped Potential of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Scaffold for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – While the quest for novel therapeutic agents is a constant in the pharmaceutical industry, a promising yet underexplored scaffold, [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, holds potential for the development of a new generation of targeted therapies. This technical guide provides an in-depth overview of this versatile building block, drawing upon the broader landscape of pyrazole and dimethylamine-containing compounds in drug discovery to highlight its latent possibilities for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound is a pyrazole derivative characterized by a bromo-substituted pyrazole ring linked to a dimethylaminoethyl side chain. The presence of the pyrazole core, a well-established pharmacophore, combined with the dimethylamine moiety, a common feature in many FDA-approved drugs, suggests a strong foundation for the design of novel bioactive molecules.

PropertyValueReference
CAS Number 847818-54-6N/A
Molecular Formula C₇H₁₂BrN₃N/A
Molecular Weight 218.09 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSON/A

The Promise of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Research has demonstrated the efficacy of pyrazole-containing compounds as:

  • Enzyme Inhibitors: Pyrazole derivatives have been successfully developed as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK), leading to treatments for inflammation, autoimmune disorders, and cancers.

  • Receptor Modulators: The pyrazole scaffold has been instrumental in the design of ligands for a range of receptors, such as cannabinoid receptors and hormone receptors, indicating its potential in treating neurological and endocrine-related conditions.

  • Antimicrobial Agents: The unique electronic and structural features of pyrazoles have been exploited to develop novel antibacterial and antifungal agents.

The Role of the Dimethylamine Moiety

The dimethylamine group is a key pharmacophoric feature found in a multitude of clinically successful drugs. Its basic nature allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the dimethylamino group can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions, thereby enhancing binding affinity and potency.

Potential Synthetic Pathways and Derivatization

The bromine atom at the 4-position of the pyrazole ring in this compound serves as a versatile handle for a variety of synthetic transformations. This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR).

Below is a conceptual workflow for the derivatization of the scaffold:

G Scaffold This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Scaffold->Coupling Derivatives Diverse Aryl, Heteroaryl, Alkynyl, or Amino Derivatives Coupling->Derivatives Screening High-Throughput Screening (HTS) Derivatives->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Conceptual workflow for the derivatization and screening of this compound.

Hypothetical Signaling Pathway Intervention

Given the prevalence of pyrazole cores in kinase inhibitors, derivatives of this compound could potentially be designed to target specific signaling pathways implicated in diseases like cancer. For instance, a hypothetical derivative could be developed to inhibit a key kinase in a cancer-related pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Derivative Hypothetical Derivative Derivative->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Experimental Protocols: A General Framework

While specific protocols for the derivatization of this compound are not yet prevalent in the literature, established methodologies for similar scaffolds can be readily adapted.

General Procedure for Suzuki Cross-Coupling
  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Future Directions

The lack of extensive research on this compound presents a significant opportunity for innovation in drug discovery. Future efforts should focus on:

  • Library Synthesis: The systematic synthesis of a diverse library of derivatives to explore a wide range of chemical space.

  • Biological Screening: Comprehensive screening of these derivatives against various biological targets, including kinases, G-protein coupled receptors, and infectious disease targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed analysis of the biological data to establish clear SARs that can guide the design of more potent and selective compounds.

  • Computational Modeling: Utilization of in silico methods to predict the binding modes and affinities of derivatives, thereby accelerating the optimization process.

The Pivotal Role of the Dimethylamine Group in [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential role and significance of the dimethylamine group in the chemical structure of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates its likely physicochemical properties, pharmacological activities, and receptor interactions based on established principles of medicinal chemistry and the known biological profiles of structurally related pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents based on the pyrazole scaffold.

Introduction to this compound

This compound is a heterocyclic compound featuring a brominated pyrazole core linked to a dimethylaminoethyl side chain. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and central nervous system (CNS) effects. The substituents on the pyrazole ring and its side chains play a crucial role in determining the specific pharmacological profile of each derivative.

The dimethylamine group, a tertiary amine, is a common functional group in many FDA-approved drugs and is known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its presence in this compound suggests a strategic design to modulate its biological activity.

Physicochemical and Pharmacokinetic Role of the Dimethylamine Group

The dimethylamine moiety is expected to have a profound impact on the drug-like properties of the parent molecule.

2.1. Basicity and Ionization:

The dimethylamine group is a weak base. At physiological pH, it will be predominantly protonated, conferring a positive charge to the molecule. This ionization is critical for several reasons:

  • Aqueous Solubility: The formation of a salt dramatically increases water solubility, which is often a prerequisite for oral bioavailability and formulation.[1]

  • Receptor Interaction: The cationic nature of the protonated amine can facilitate strong ionic interactions with anionic amino acid residues (e.g., aspartate, glutamate) within the binding pockets of biological targets such as G-protein coupled receptors (GPCRs).[3]

2.2. Lipophilicity and Membrane Permeability:

While the ionized form enhances water solubility, the neutral (unprotonated) form is more lipophilic and thus better able to cross biological membranes, including the blood-brain barrier (BBB). The equilibrium between the ionized and non-ionized states, governed by the pKa of the amine and the pH of the environment, is a key determinant of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The two methyl groups contribute to the overall lipophilicity of the molecule.

2.3. Metabolic Stability:

Tertiary amines, such as the dimethylamine group, can be subject to metabolic N-dealkylation by cytochrome P450 enzymes. The rate and extent of this metabolism will influence the compound's half-life and potential for drug-drug interactions.

Table 1: Predicted Physicochemical Properties of this compound and the Influence of the Dimethylamine Group

PropertyPredicted CharacteristicRole of the Dimethylamine Group
Molecular Formula C₇H₁₂BrN₃Contributes two carbon and one nitrogen atom.
Molecular Weight 218.09 g/mol Contributes to the overall molecular mass.
Basicity (pKa) Estimated 8.5 - 9.5Acts as a weak base, allowing for protonation at physiological pH.
Aqueous Solubility Moderate to High (as a salt)The protonated form significantly enhances water solubility.[1]
LogP (Octanol/Water) ModerateThe neutral form contributes to lipophilicity for membrane passage.
Hydrogen Bonding Acceptor (Nitrogen)Can participate in hydrogen bonding with biological targets.
Metabolic Stability Potential for N-dealkylationCan be a site for Phase I metabolism.[4]

Pharmacodynamic Role of the Dimethylamine Group

The dimethylamine group is a key pharmacophoric feature that likely dictates the compound's interaction with specific biological targets. Based on the pharmacology of analogous pyrazole derivatives, several potential targets can be hypothesized.

3.1. Potential as a GPCR Ligand:

Many CNS-active drugs containing a tertiary amine moiety target G-protein coupled receptors. The protonated dimethylamine group can form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of many aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors.

  • Serotonin Receptors: Pyrazole derivatives have been investigated as ligands for various serotonin receptors.[5][6] For instance, the 5-HT₇ receptor is a promising target for the treatment of neuropsychiatric disorders.[5] The dimethylaminoethyl side chain is a common feature in many 5-HT receptor ligands.

  • Dopamine Receptors: The fundamental structure also shares similarities with ligands for dopamine receptors.

3.2. Other Potential CNS Targets:

Pyrazole derivatives have shown activity as anticonvulsants and CNS depressants.[2][7] The dimethylamine group could contribute to interactions with ion channels or other CNS targets.

3.3. Structure-Activity Relationship (SAR) Considerations:

The nature of the alkyl groups on the nitrogen atom is critical for receptor affinity and selectivity.

  • Steric Bulk: The two methyl groups provide a specific steric profile that can influence the fit within a receptor's binding pocket. Modification of these groups (e.g., to diethylamine) would alter this fit and could change the pharmacological profile.

  • Chain Length: The ethyl linker between the pyrazole ring and the dimethylamine group is also a critical determinant of activity. Variations in this chain length would alter the positioning of the amine for optimal receptor interaction.

Postulated Signaling Pathway Involvement

Given the likelihood of this compound acting as a GPCR ligand, its engagement could trigger a cascade of intracellular signaling events. The specific pathway would depend on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi/o, Gq/11).

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Ligand->GPCR Binding & Activation G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) Second_Messenger->Downstream_Effects Activation

Caption: Postulated GPCR signaling pathway for the compound.

Experimental Protocols

To elucidate the precise role of the dimethylamine group and the overall pharmacological profile of this compound, the following experimental approaches are recommended.

5.1. Synthesis of Analogues for SAR Studies:

A systematic synthesis of analogues is crucial to understanding the contribution of the dimethylamine group.

Synthesis_Workflow Start 4-Bromopyrazole Alkylation N-Alkylation with 2-Chloro-N,N-dimethylethanamine Start->Alkylation Target This compound Alkylation->Target Analog_Synthesis Synthesize Analogues: - Vary alkyl groups on Nitrogen (H, Me, Et) - Vary linker chain length (n=1, 3, 4) Target->Analog_Synthesis SAR_Analysis Structure-Activity Relationship Analysis Analog_Synthesis->SAR_Analysis

Caption: Workflow for synthesis and SAR analysis.

5.2. Radioligand Binding Assays:

These assays are the gold standard for determining the affinity of a ligand for a specific receptor.[8]

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with a specific 5-HT receptor subtype) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.[9]

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

Table 2: Hypothetical Radioligand Binding Assay Data for SAR Analysis

CompoundR₁R₂Chain Length (n)Receptor Ki (nM)
Target Molecule MeMe2To be determined
Analogue 1HH2To be determined
Analogue 2EtEt2To be determined
Analogue 3MeMe1To be determined
Analogue 4MeMe3To be determined

5.3. Functional Assays:

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Protocol: cAMP Assay for Gs or Gi/o Coupled Receptors

  • Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity, co-incubate with a known agonist.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the levels of cAMP using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The dimethylamine group in this compound is predicted to be a critical determinant of its overall pharmacological profile. It likely enhances aqueous solubility, provides a key interaction point for receptor binding (particularly with GPCRs), and influences the molecule's pharmacokinetic properties. The systematic synthesis and evaluation of analogues, coupled with detailed in vitro pharmacological profiling, are essential next steps to fully elucidate the therapeutic potential of this and related pyrazole derivatives. This guide provides a foundational framework for such investigations, highlighting the pivotal role of this seemingly simple functional group in the complex interplay of drug-receptor interactions.

References

Methodological & Application

Synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine from 4-Bromopyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of 4-bromopyrazole with 2-chloro-N,N-dimethylethylamine.

Introduction

This compound is a versatile intermediate used in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the dimethylaminoethyl group can enhance solubility and bioavailability, as well as provide a key binding motif for various biological targets. This application note outlines a standard laboratory procedure for the preparation of this compound, including reaction conditions, purification methods, and characterization data.

Chemical Reaction and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction, specifically an N-alkylation of the 4-bromopyrazole ring. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethylamine. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the pyrazole and enhance its nucleophilicity.

Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromopyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Deprotonation of 4-Bromopyrazole:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromopyrazole (1.0 eq).

    • Add anhydrous DMF to dissolve the 4-bromopyrazole.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • N-Alkylation:

    • In a separate flask, neutralize 2-chloro-N,N-dimethylethylamine hydrochloride (1.2 eq) with a suitable base (e.g., by partitioning between a strong aqueous base and an organic solvent, then drying the organic layer) to obtain the free amine. Alternatively, add the hydrochloride salt directly to the reaction mixture with an additional equivalent of sodium hydride.

    • Add the 2-chloro-N,N-dimethylethylamine (free amine or hydrochloride salt) to the solution of the deprotonated 4-bromopyrazole at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-BromopyrazoleC₃H₃BrN₂146.97Starting Material
2-Chloro-N,N-dimethylethylamine hydrochlorideC₄H₁₁Cl₂N144.04Alkylating Agent
This compoundC₇H₁₂BrN₃218.09Product

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue/Range
SolventAnhydrous DMF
BaseSodium Hydride (NaH)
Reaction Temperature (°C)60-80
Reaction Time (hours)4-12
Expected Yield (%) 60-80% (literature ranges for similar reactions)
Purity (by NMR/LC-MS) >95% after chromatography

Table 3: Characterization Data for this compound

AnalysisExpected Results
¹H NMR (CDCl₃) δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.1 (t, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-N(Me)₂), ~2.3 (s, 6H, N(CH₃)₂) (Predicted shifts, actual values may vary)
¹³C NMR (CDCl₃) Expected peaks for pyrazole carbons, aliphatic carbons of the ethyl chain, and methyl carbons.
Mass Spec (ESI+) m/z: 218.0, 220.0 ([M+H]⁺, isotopic pattern for Br)

Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-Bromopyrazole 4-Bromopyrazole Deprotonation Deprotonation 4-Bromopyrazole->Deprotonation 2-Chloro-N,N-dimethylethylamine 2-Chloro-N,N-dimethylethylamine N-Alkylation N-Alkylation 2-Chloro-N,N-dimethylethylamine->N-Alkylation Base (NaH) Base (NaH) Base (NaH)->Deprotonation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Deprotonation Heat (60-80°C) Heat (60-80°C) Heat (60-80°C)->N-Alkylation Deprotonation->N-Alkylation Work-up Work-up N-Alkylation->Work-up Purification Purification Work-up->Purification Target_Compound This compound Purification->Target_Compound Signaling_Pathway Ligand Derivative of This compound Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation/ Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Downstream Downstream Signaling (Kinase Cascades) Second_Messenger->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Detailed experimental protocol for synthesizing [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step protocol for the synthesis of the target compound, [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. This protocol is based on established N-alkylation methodologies for pyrazole derivatives.

The synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole with 2-(dimethylamino)ethyl chloride. This reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the alkyl halide. The following protocol outlines the necessary reagents, equipment, and procedures for this synthesis.

Experimental Protocol

This procedure details the N-alkylation of 4-bromopyrazole.

Materials and Equipment
  • 4-bromopyrazole

  • 2-(dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromopyrazole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Reactants
4-bromopyrazole1.0 equivalent
2-(dimethylamino)ethyl chloride hydrochloride1.2 equivalents
Potassium carbonate1.5 equivalents
Solvent
N,N-Dimethylformamide (DMF)Sufficient to make a 0.2-0.5 M solution
Reaction Conditions
Temperature60-70 °C
Reaction TimeMonitored by TLC (typically 4-24 hours)
Expected Outcome
Theoretical YieldDependent on the starting scale
Expected Purity>95% after chromatography

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Reaction Setup: 4-bromopyrazole, K₂CO₃ in DMF B Add 2-(dimethylamino)ethyl chloride hydrochloride A->B C Heat to 60-70 °C (Monitor by TLC) B->C D Aqueous Work-up: Water and EtOAc Extraction C->D Reaction Complete E Drying and Concentration D->E F Purification: Silica Gel Chromatography E->F Crude Product G This compound (Final Product) F->G Pure Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions Using [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique material properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[1]

Data Presentation

As no specific quantitative data for the Suzuki coupling of this compound has been reported in the reviewed literature, the following table is provided as a template for researchers to systematically record their experimental findings. This structured approach will aid in the optimization of reaction conditions and the comparison of results with different coupling partners.

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid
24-Methoxyphenylboronic acid
33-Pyridinylboronic acid
42-Thiopheneboronic acid
5

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl/Heteroaryl Boronic Acids

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a Schlenk flask or a sealable reaction vial under an inert atmosphere, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • If using a palladium source that is not pre-complexed with a ligand (e.g., Pd(OAc)₂), add the appropriate ligand (e.g., SPhos, 0.06 mmol) to the reaction vessel.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (usually 4-24 hours). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-[2-(dimethylamino)ethyl]-1H-pyrazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Product Ar-R (Coupled Product) F->Product Reactant1 Ar-X (this compound) Reactant1->B Reactant2 R-B(OR')2 (Boronic Acid/Ester) Reactant2->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start step1 Combine Reactants, Catalyst, Ligand, and Base in a Reaction Vessel start->step1 step2 Add Anhydrous Solvent step1->step2 step3 Heat Reaction Mixture under Inert Atmosphere step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Work-up: Quench, Extract, and Dry step4->step5 Upon Completion step6 Purification by Column Chromatography step5->step6 step7 Characterization (NMR, MS) step6->step7 end End step7->end

Caption: General experimental workflow for Suzuki coupling reactions.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant A This compound (Ar-Br) Product 4-Aryl-1-[2-(dimethylamino)ethyl]-1H-pyrazole (Ar-R) Reactant A->Product Reactant B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reactant B->Product Catalyst Palladium Catalyst Catalyst->Product Base Base Base->Product

Caption: Reactant-product relationship in the Suzuki coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including substituted pyrazoles. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in the design of new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine with various boronic acids. The protocols are designed to be a starting point for optimization and can be adapted for a range of substrates.

Challenges in the Cross-Coupling of 4-Bromopyrazoles:

A common side reaction in the Suzuki coupling of heteroaryl halides is debromination.[4] For 4-bromopyrazoles, the acidity of the N-H proton in unprotected pyrazoles can lead to the formation of a pyrazolate anion, which may interfere with the catalytic cycle and promote dehalogenation. While the target molecule, this compound, has a substituted nitrogen, careful selection of reaction conditions is still crucial to minimize side reactions. Another potential issue is protodeboronation of the boronic acid, which can be influenced by the presence of water, base strength, and reaction temperature.[4]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[5]

  • Anhydrous solvents should be used, unless otherwise specified.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., Na₂CO₃, 2.5 equiv)[6]

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture)[6]

Procedure:

  • To a dried Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Add the solvent mixture to the tube via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 90 °C) with stirring for the specified time (e.g., 6-12 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Electron-Rich and Electron-Poor Arylboronic Acids

For challenging substrates, such as those bearing strongly electron-donating or electron-withdrawing groups, modifications to the general protocol may be necessary to improve yields and minimize side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)[7]

  • Solvent (e.g., Dioxane/H₂O, 4:1)[7]

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the catalyst, ligand, and base as listed above.

  • The reaction can be run at a lower temperature (e.g., 60-80 °C) to potentially improve selectivity.[7]

  • Careful monitoring of the reaction is crucial to determine the optimal reaction time.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids, based on general literature precedents for similar substrates.[6][7]

Table 1: Screening of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O (4:1)901275
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene100868
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80685
4PdCl₂(dppf) (3)-KOAc (3.0)DMSO801072

Table 2: Substrate Scope with Optimized Conditions (Protocol 2)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid[2-(4-Phenylpyrazol-1-yl)ethyl]dimethylamine88
24-Methoxyphenylboronic acid{2-[4-(4-Methoxyphenyl)pyrazol-1-yl]ethyl}dimethylamine92
34-Chlorophenylboronic acid{2-[4-(4-Chlorophenyl)pyrazol-1-yl]ethyl}dimethylamine81
43-Tolylboronic acid{2-[4-(3-Tolyl)pyrazol-1-yl]ethyl}dimethylamine86
52-Naphthylboronic acid{2-[4-(Naphthalen-2-yl)pyrazol-1-yl]ethyl}dimethylamine79

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound Arylboronic acid Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine and its derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-aminopyrazole compounds, which are significant scaffolds in medicinal chemistry and drug discovery.[1] While specific data for the title compound is not extensively available in the literature, this document outlines effective protocols and expected outcomes based on established procedures for structurally similar N-substituted 4-bromopyrazoles.

Introduction to Buchwald-Hartwig Amination of 4-Bromopyrazoles

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction is particularly valuable for the synthesis of arylamines from aryl halides. In the context of pyrazole chemistry, this transformation enables the introduction of a wide range of amino functionalities at the C4 position, a key modification in the development of various biologically active molecules.[1]

Five-membered heterocyclic halides, such as 4-bromopyrazoles, can present challenges in cross-coupling reactions due to their potential to coordinate with and inhibit the palladium catalyst. However, the development of sterically hindered and electron-rich phosphine ligands has largely overcome these difficulties, enabling efficient amination of these substrates.[4]

The presence of a dimethylaminoethyl side chain on the pyrazole nitrogen introduces a potential complication, as the tertiary amine could compete with the phosphine ligand for coordination to the palladium center. This may necessitate careful optimization of reaction conditions, including the choice of ligand, base, and solvent, to achieve high yields.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(X) Pd0->PdII_complex + Ar-X ArX Ar-X (this compound) OxAdd Oxidative Addition Amido_complex L_nPd(II)(Ar)(NR2) PdII_complex->Amido_complex + R2NH, - HX Amine R2NH Base Base Ligand_Exchange Ligand Exchange Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Amination of N-Substituted 4-Bromopyrazoles

The following tables summarize results from studies on analogous N-substituted 4-bromopyrazoles. These data provide expected yields for various amine coupling partners and can serve as a guide for the amination of this compound derivatives.

Table 1: Amination of 4-bromo-1-tritylpyrazole with Various Amines [1][5]

EntryAmineProductYield (%)
1Morpholine4-(Morpholin-4-yl)-1-trityl-1H-pyrazole67
2Piperidine4-(Piperidin-1-yl)-1-trityl-1H-pyrazole60
3Pyrrolidine4-(Pyrrolidin-1-yl)-1-trityl-1H-pyrazole7
4Aniline4-(Phenylamino)-1-trityl-1H-pyrazole85
54-Methoxyaniline4-((4-Methoxyphenyl)amino)-1-trityl-1H-pyrazole92
6Benzylamine4-(Benzylamino)-1-trityl-1H-pyrazole15

Reaction Conditions: Pd(dba)₂, tBuDavePhos, NaOtBu, Toluene, 100 °C.

Table 2: Amination of Unprotected 4-Bromopyrazole with Various Amines [4]

EntryAmineProductYield (%)
1AnilineN-Phenyl-1H-pyrazol-4-amine95
24-ChloroanilineN-(4-Chlorophenyl)-1H-pyrazol-4-amine88
3Morpholine4-(1H-Pyrazol-4-yl)morpholine92
4N-Methylpiperazine1-Methyl-4-(1H-pyrazol-4-yl)piperazine85
5Pyrrolidine4-(Pyrrolidin-1-yl)-1H-pyrazole78

Reaction Conditions: tBuBrettPhos Pd G3 precatalyst, LHMDS, THF, 65 °C.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 4-bromopyrazole derivatives. These can be adapted for this compound.

Protocol 1: General Procedure using Pd(dba)₂ and tBuDavePhos[1][6]

This protocol is based on conditions reported for the amination of 4-bromo-1-tritylpyrazole and is a good starting point for a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(dba)₂ (0.05 equiv)

  • tBuDavePhos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(dba)₂, tBuDavePhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Precatalyst[4]

This protocol utilizes a modern, highly active precatalyst that is often effective for challenging substrates and a broader range of amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (0.02 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add the tBuBrettPhos Pd G3 precatalyst and this compound under an inert atmosphere.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add anhydrous THF via syringe.

  • In a separate flask, dissolve the amine in anhydrous THF.

  • Add the LHMDS to the amine solution at room temperature and stir for 5 minutes.

  • Transfer the amine/LHMDS solution to the reaction tube containing the pyrazole and catalyst.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Reaction Optimization

For a new substrate such as this compound, a systematic approach to optimization is recommended.

Optimization_Workflow Start Start: Initial Reaction Conditions (Protocol 1 or 2) Screen_Catalyst Screen Catalyst Systems (e.g., Different Pd sources and ligands) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., NaOtBu, K2CO3, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80-120 °C) Screen_Solvent->Optimize_Temp Check_Yield Check Yield and Purity Optimize_Temp->Check_Yield Optimal_Conditions Optimal Conditions Found Check_Yield->Optimal_Conditions High Yield Low_Yield Low Yield or Side Products Check_Yield->Low_Yield Unsatisfactory Low_Yield->Screen_Catalyst Re-evaluate

Caption: Workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Potential for Catalyst Inhibition: The dimethylaminoethyl side chain may coordinate to the palladium center, potentially inhibiting the catalytic cycle. If low yields are observed, consider using a higher catalyst loading or a more sterically hindered ligand that can better compete for coordination.

  • β-Hydride Elimination: For some primary and secondary alkylamines, β-hydride elimination can be a competing side reaction, leading to reduced yields of the desired product.[1] If this is suspected, switching to a copper-catalyzed amination system may be beneficial.[1]

  • Base Sensitivity: The choice of base can be critical. Strong bases like NaOtBu and LHMDS are often effective but may not be compatible with all functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be explored for sensitive substrates, although this may require higher reaction temperatures or longer reaction times.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the palladium catalyst and to prevent side reactions. Ensure all reagents and solvents are anhydrous and properly degassed.

By following these protocols and considering the key optimization parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel 4-aminopyrazole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Use of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of diseases such as cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of targeted drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases. Numerous FDA-approved kinase inhibitors incorporate a pyrazole core, underscoring its therapeutic importance.

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a versatile building block for the synthesis of pyrazole-based kinase inhibitors. The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The dimethylaminoethyl side chain at the 1-position can contribute to the compound's pharmacokinetic properties, such as solubility and cell permeability, and may also form additional interactions with the target kinase.

These application notes provide detailed protocols and data for the synthesis of a p38 MAP kinase inhibitor using this compound as a key intermediate, demonstrating its utility in the development of targeted therapies.

Featured Kinase Inhibitor: A Potent p38 MAP Kinase Inhibitor

A notable example of a kinase inhibitor that can be synthesized utilizing a this compound core is 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)-N-(4-((R)-1-(4-fluorophenyl)ethyl)pyridin-2-yl)pyrimidin-4-amine . This compound is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase.

Quantitative Data

The following table summarizes the inhibitory activity of the featured kinase inhibitor against the p38α kinase.

CompoundTargetIC50 (nM)
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)-N-(4-((R)-1-(4-fluorophenyl)ethyl)pyridin-2-yl)pyrimidin-4-aminep38α Kinase10

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The synthesis of the featured p38 kinase inhibitor can be achieved through a convergent synthesis strategy, where the key pyrazole intermediate is coupled with a substituted pyrimidine. While direct synthesis from this compound is feasible, a common approach involves the preparation of a pyrazole boronic ester derivative for use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylethanamine

This protocol describes the synthesis of the boronic ester derivative of this compound.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylethanamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Kinase Inhibitor

This protocol details the coupling of the pyrazole boronic ester with the pyrimidine core.

Materials:

  • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylethanamine

  • 4-Chloro-N-(4-((R)-1-(4-fluorophenyl)ethyl)pyridin-2-yl)pyrimidin-4-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Water (4:1)

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 4-Chloro-N-(4-((R)-1-(4-fluorophenyl)ethyl)pyridin-2-yl)pyrimidin-4-amine (1.0 eq), 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-N,N-dimethylethanamine (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add the degassed toluene/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of the p38 kinase inhibitor.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A This compound D Pyrazole Boronic Ester A->D Borylation (Protocol 1) Pd(dppf)Cl2, KOAc B Bis(pinacolato)diboron B->D C 4-Chloro-N-(4-((R)-1-(4-fluorophenyl)ethyl)pyridin-2-yl)pyrimidin-4-amine E p38 Kinase Inhibitor C->E D->E Suzuki Coupling (Protocol 2) Pd(OAc)2, PPh3, Na2CO3

Caption: Synthetic scheme for the p38 kinase inhibitor.

p38 Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation. Its inhibition can modulate the production of inflammatory cytokines.

G cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Inflammatory Cytokines MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates & Activates Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates Phosphorylates & Activates Response Inflammatory Response (e.g., Cytokine Production) Substrates->Response Inhibitor p38 Kinase Inhibitor (Synthesized from this compound) Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAP kinase signaling pathway.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of potent and selective kinase inhibitors. The methodologies outlined in these application notes, particularly the use of palladium-catalyzed cross-coupling reactions, provide a robust framework for the development of novel therapeutics targeting a wide range of kinases involved in human diseases. The presented data and protocols for the synthesis of a p38 MAP kinase inhibitor highlight the practical application of this building block in drug discovery and development.

Application Notes and Protocols: Leveraging [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine for the Creation of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the versatile building block, [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, in the synthesis and evaluation of novel G-Protein Coupled Receptor (GPCR) ligands. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, and its derivatives have shown significant activity at various GPCRs.[1][2][3][4][5] This guide outlines a systematic approach to generate and screen a library of pyrazole-based compounds, targeting the Cannabinoid Receptor 1 (CB1) as a representative and well-documented GPCR for which pyrazole antagonists have been developed.[6][7]

Application Note 1: Synthesis of a Focused Library of Potential GPCR Ligands

The bromine atom at the 4-position of the pyrazole ring in this compound is an ideal handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR). The ethyl]dimethylamine side chain can be maintained as a common feature or further modified if desired.

This application note describes the synthesis of a hypothetical library of compounds where diverse boronic acids are coupled to the pyrazole core. The selection of boronic acids is crucial for exploring different chemical spaces and can be guided by known pharmacophores of existing GPCR ligands.

Table 1: Hypothetical Library of Synthesized Pyrazole Derivatives via Suzuki-Miyaura Coupling
Compound IDStarting Material: this compoundBoronic Acid UsedResulting C4-Substituent
PZ-001 Scaffold APhenylboronic acidPhenyl
PZ-002 Scaffold A4-Chlorophenylboronic acid4-Chlorophenyl
PZ-003 Scaffold A4-Methoxyphenylboronic acid4-Methoxyphenyl
PZ-004 Scaffold ANaphthalene-2-boronic acid2-Naphthyl
PZ-005 Scaffold APyridine-3-boronic acid3-Pyridyl
PZ-006 Scaffold AThiophene-2-boronic acid2-Thienyl

Scaffold A refers to this compound.

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of this compound with various arylboronic acids.[8]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 80-100°C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow start This compound + Arylboronic Acid reagents Pd(dppf)Cl2, K2CO3 Dioxane/Water, 80-100°C start->reagents 1. Add Reagents reaction Suzuki-Miyaura Coupling reagents->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Reaction Completion purification Column Chromatography workup->purification product Purified 4-Aryl-Pyrazole Derivative purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Synthetic workflow for creating a 4-aryl-pyrazole library.

Application Note 2: In Vitro Pharmacological Evaluation

Once the library of compounds is synthesized, a screening cascade is employed to identify and characterize their activity at the target GPCR. For the CB1 receptor, which is a Gαi-coupled receptor, the primary assays will determine binding affinity, followed by functional assays to measure the modulation of adenylyl cyclase activity (cAMP levels) and β-arrestin recruitment.

  • Primary Screening (Binding Affinity): A radioligand competition binding assay is the gold standard for determining the affinity (Ki) of the test compounds for the CB1 receptor.[4][11][12] This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

  • Secondary Screening (Functional Activity):

    • cAMP Assay: Since CB1 is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][13][14][15] This assay will determine if the compounds act as agonists (decrease cAMP) or antagonists/inverse agonists (block the effect of a known agonist).

    • β-Arrestin Recruitment Assay: Ligand binding to a GPCR can also trigger G-protein-independent signaling through the recruitment of β-arrestin proteins.[5][6][16][17] This assay is crucial for identifying "biased ligands" that preferentially activate one pathway over the other, a concept of growing importance in modern drug discovery.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data for the synthesized library, illustrating how results would be structured for comparative analysis.

Table 2: Hypothetical Binding Affinities for CB1 Receptor
Compound IDC4-SubstituentCB1 Binding Affinity (Ki, nM)
PZ-001 Phenyl540
PZ-002 4-Chlorophenyl25
PZ-003 4-Methoxyphenyl350
PZ-004 2-Naphthyl15
PZ-005 3-Pyridyl>10,000
PZ-006 2-Thienyl120
Table 3: Hypothetical Functional Activity at CB1 Receptor
Compound IDcAMP Assay (Antagonist IC50, nM)β-Arrestin Assay (Antagonist IC50, nM)Bias Factor (Calculated)
PZ-001 780950~1
PZ-002 4555~1
PZ-004 22250G-protein biased
PZ-006 150140~1

Note: Functional assays are performed on compounds with significant binding affinity (e.g., Ki < 1 µM). Bias factor is a calculated value comparing the relative efficacy of a ligand in the two functional assays.

Experimental Protocol 2: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity of test compounds at the human CB1 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding control: WIN 55,212-2 (10 µM final concentration).

  • Test compounds (synthesized pyrazole derivatives).

  • 96-well plates, filter mats (GF/C, presoaked in 0.3% PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the desired final concentration (e.g., 10-20 µg protein per well).

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of diluted membranes.

    • 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of WIN 55,212-2.

    • 50 µL of [³H]CP-55,940 at a concentration close to its Kd (e.g., 0.5-1.0 nM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through the GF/C filter mat using a cell harvester. Wash the filters four times with ice-cold wash buffer (assay buffer).

  • Counting: Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Experimental Protocol 3: cAMP Accumulation Assay (Gαi-Coupled)

This protocol measures the ability of test compounds to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • CB1 receptor agonist (e.g., CP-55,940).

  • Test compounds.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA-based).

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium. Add test compounds (as potential antagonists) at various concentrations and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the CB1 agonist (e.g., CP-55,940) at a pre-determined EC80 concentration, along with a fixed concentration of forskolin (e.g., 1-10 µM). The forskolin stimulates cAMP production, which is then inhibited by the agonist.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum agonist-inhibited level.

Experimental Protocol 4: β-Arrestin Recruitment Assay

This protocol uses an enzyme fragment complementation (EFC) assay (e.g., PathHunter®) to measure ligand-induced β-arrestin recruitment.[6][16]

Materials:

  • A cell line co-expressing the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).

  • Cell plating medium.

  • Assay buffer.

  • CB1 receptor agonist (e.g., CP-55,940).

  • Test compounds.

  • Detection reagents from the assay kit.

  • A luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a 384-well assay plate and incubate overnight.

  • Antagonist Assay:

    • Add 2.5 µL of the diluted test compound to the wells.

    • Incubate for 30 minutes at 37°C.

    • Add 2.5 µL of a known agonist at its EC80 concentration.

    • Incubate for an additional 90 minutes at 37°C.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagent mixture to each well as per the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Subtract the background signal (no agonist). Plot the signal against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Visualizations of Signaling Pathways

G cluster_pathway Canonical Gαi-Coupled GPCR Signaling Ligand Agonist GPCR GPCR (e.g., CB1) Ligand->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Canonical Gαi-coupled GPCR signaling pathway.

G cluster_arrestin β-Arrestin Recruitment & Signaling Ligand Agonist GPCR GPCR Ligand->GPCR Binds GRK GRK GPCR->GRK Recruits pGPCR Phosphorylated GPCR Arrestin β-Arrestin pGPCR->Arrestin Recruits GRK->pGPCR Phosphorylates Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK

Caption: GPCR-mediated β-arrestin recruitment and signaling.

References

Application Notes and Protocols for the Derivatization of the Pyrazole Ring of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the C4-position of the pyrazole ring in [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. This versatile building block is of significant interest in medicinal chemistry, as the resulting derivatives are scaffolds for a wide array of pharmacologically active compounds. The protocols outlined below describe common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, which are instrumental in the synthesis of novel drug candidates.[1][2][3]

The pyrazole moiety is a privileged scaffold in numerous FDA-approved drugs, exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Derivatization at the C4-position allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and development.

Key Derivatization Reactions:

Four primary palladium-catalyzed cross-coupling reactions are detailed for the derivatization of the 4-bromo position of the pyrazole ring:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with aryl or vinyl boronic acids or esters.[4]

  • Sonogashira Coupling: For the creation of a carbon-carbon bond with terminal alkynes.[5]

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with various amines.[6][7]

  • Heck Coupling: For the formation of a carbon-carbon bond with alkenes.[8][9]

Note on the N1-Substituent: The [2-(dimethylamino)ethyl] group at the N1-position of the pyrazole ring may exhibit a coordinating effect with the palladium catalyst. This can influence the reaction kinetics and may require optimization of ligand and catalyst loading.

Data Presentation:

The following tables summarize typical reaction conditions and expected yields for the derivatization of 4-bromopyrazoles, based on literature for analogous N-substituted substrates. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles [10][11]

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes
Ligand Triphenylphosphine (PPh₃), dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C
Typical Yield 60-95%

Table 2: Sonogashira Coupling of 4-Bromopyrazoles [12][13][14]

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Co-catalyst CuI
Ligand PPh₃ or other phosphine ligands
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 100 °C
Typical Yield 70-95%

Table 3: Buchwald-Hartwig Amination of 4-Bromopyrazoles [15][16][17]

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, or other bulky phosphine ligands
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Typical Yield 50-90%

Table 4: Heck Coupling of 4-Bromopyrazoles [8][9][18][19]

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base TEA, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile
Temperature 100-140 °C
Typical Yield 40-80%

Experimental Protocols:

The following are generalized protocols for the derivatization of this compound. Note: These protocols are starting points and may require optimization for this specific substrate. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-[2-(pyrazol-1-yl)ethyl]dimethylamine derivatives.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the synthesis of 4-alkynyl-[2-(pyrazol-1-yl)ethyl]dimethylamine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the synthesis of 4-amino-[2-(pyrazol-1-yl)ethyl]dimethylamine derivatives.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Coupling

This protocol describes the synthesis of 4-alkenyl-[2-(pyrazol-1-yl)ethyl]dimethylamine derivatives.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • To a pressure tube, add this compound, palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the tube and heat the mixture to 100-120 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations:

The following diagrams illustrate the general experimental workflow for these derivatization reactions and a representative signaling pathway where pyrazole derivatives have shown activity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat & Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench & Extract monitoring->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product product purify->product Final Product MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK PyrazoleDerivative Pyrazole Derivative (Potential Inhibitor) PyrazoleDerivative->RAF Inhibition

References

Application Notes and Protocols: Purification of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of the versatile building block, [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, using silica gel column chromatography. This pyrazole derivative is of interest in drug discovery and medicinal chemistry. The described methodology is designed to efficiently remove common impurities associated with its synthesis, yielding a product of high purity suitable for downstream applications. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and illustrative diagrams to guide researchers.

Introduction

This compound is a substituted pyrazole that serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The purity of this intermediate is critical for the successful synthesis and biological evaluation of its derivatives.

The primary synthetic route to this compound involves the N-alkylation of 4-bromopyrazole with an alkylating agent such as 2-(dimethylamino)ethyl chloride. This reaction can lead to the formation of several impurities, including unreacted starting materials and the N2-alkylated regioisomer. Column chromatography is a robust and widely used technique for the purification of such small organic molecules, offering effective separation based on the differential adsorption of the compound and its impurities onto a stationary phase.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₂BrN₃
Molecular Weight 218.09 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in polar organic solvents (e.g., methanol, dichloromethane, ethyl acetate). Limited solubility in non-polar solvents (e.g., hexanes).
Purity (typical) >95%

Potential Impurities from Synthesis

The N-alkylation of 4-bromopyrazole is the most probable synthetic route, which may result in the impurities listed in Table 2. Understanding these potential contaminants is crucial for developing an effective purification strategy.

ImpurityStructureRationale for Presence
4-Bromopyrazole Unreacted starting material.
2-(Dimethylamino)ethyl chloride Unreacted alkylating agent.
[2-(4-Bromopyrazol-2-yl)ethyl]dimethylamine N2-alkylated regioisomer.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of crude this compound.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Prepare several eluent mixtures of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 4:1, 2:1, 1:1).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen eluent.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides the best separation. For this basic compound, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the spot shape and reduce tailing.[]

Column Preparation
  • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity or with gentle pressure.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial eluent through it until the packing is stable.

Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading: If the crude product has low solubility in the eluent, dissolve it in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[]

Elution and Fraction Collection
  • Begin elution with the solvent system determined by TLC analysis.

  • Collect fractions in appropriately sized test tubes or using a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities. A common gradient for this type of compound would be from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture.[]

Product Isolation
  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the pure compound by analytical techniques such as NMR, and MS.

Data Presentation

The following table summarizes the expected results from the purification process.

ParameterValue
Crude Material Weight 1.0 g
Silica Gel Weight 40 g
Column Dimensions 2.5 cm x 30 cm
Eluent System (Gradient) 1. Hexane:Ethyl Acetate (4:1) 2. Hexane:Ethyl Acetate (1:1) 3. Dichloromethane:Methanol (95:5)
Typical Pure Product Yield 70-85%
Purity (post-chromatography) >98% (by NMR/LC-MS)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution (Gradient) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Drying Drying Evaporation->Drying Characterization Characterization (NMR, MS) Drying->Characterization

Caption: Workflow for the purification of this compound.

Representative Signaling Pathway in Drug Discovery

Pyrazole derivatives are frequently investigated as ligands for G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a representative GPCR signaling cascade, a common pathway explored in drug discovery programs involving such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Pyrazole Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production ProteinKinase Protein Kinase (e.g., PKA) SecondMessenger->ProteinKinase Activation CellularResponse Cellular Response (e.g., Gene Expression, Ion Channel Modulation) ProteinKinase->CellularResponse Phosphorylation Cascade

Caption: Representative GPCR signaling pathway targeted in drug discovery.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by silica gel column chromatography. By carefully selecting the eluent system and monitoring the separation with TLC, it is possible to obtain the target compound with high purity, suitable for subsequent use in medicinal chemistry and drug development programs. The provided workflows and diagrams serve as a valuable guide for researchers working with this and similar pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of 4-bromopyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.

    • Stoichiometry: A slight excess of the base is often beneficial.

  • Assess Solubility: Poor solubility of 4-bromopyrazole or the base can impede the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent, 2-(dimethylamino)ethyl chloride, is dependent on the leaving group. While chloride is commonly used, if the reaction is sluggish, consider converting it to the more reactive bromide or iodide derivative.

    • Purity and Stability: Ensure the 2-(dimethylamino)ethyl chloride is pure and has not degraded. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.[2]

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.

Issue 2: Formation of Significant Impurities

Q: My reaction is producing the desired product, but I'm observing significant impurities. What are the likely side reactions and how can I minimize them?

A: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation: While less of a concern for pyrazole itself, if other nucleophilic sites are present in your starting material or if the product can react further, over-alkylation can occur. This is more common when synthesizing secondary or tertiary amines from primary or secondary amines.[1]

    • Mitigation: Use a stoichiometric amount or a slight excess of the pyrazole relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.[1]

  • Hydrolysis of the Alkylating Agent: If there is residual water in the reaction mixture, 2-(dimethylamino)ethyl chloride can be hydrolyzed to 2-(dimethylamino)ethanol.

    • Mitigation: Ensure all reagents and solvents are rigorously dried before use.

  • Elimination Reactions: Under strongly basic conditions and at elevated temperatures, the alkylating agent can undergo elimination to form vinyl dimethylamine.

    • Mitigation: Use the mildest effective base and the lowest possible reaction temperature.

  • Pyrolysis of Solvent: When using DMF at high temperatures (reflux), it can decompose to generate dimethylamine, which can lead to byproducts.[3]

    • Mitigation: Avoid excessively high temperatures when using DMF. If high temperatures are necessary, consider an alternative high-boiling point solvent.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my final product. What are the recommended purification strategies?

A: The basic nature of the dimethylamino group in the product requires special consideration during purification.

  • Aqueous Work-up:

    • Acid Wash: To remove unreacted 4-bromopyrazole and other non-basic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer. Subsequently, the aqueous layer can be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This method is effective only if the product is stable to acidic conditions.

  • Column Chromatography:

    • Tailing: Basic amines often exhibit "tailing" on silica gel columns due to strong interactions with the acidic silanol groups.[4]

    • Mitigation: To counteract this, add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase.[4] Typically, a gradient of methanol in dichloromethane with 0.1-1% triethylamine is effective.

    • Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina or a deactivated silica gel.

  • Crystallization/Recrystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize yield and minimize impurity formation.

Materials:

  • 4-Bromopyrazole

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (2.5 eq) to the solution. The extra equivalent is to neutralize the HCl from the alkylating agent salt.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole.

  • Alkylation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary but is typically in the range of 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with ethyl acetate three times.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel. A suitable eluent system is a gradient of methanol in dichloromethane containing 0.5% triethylamine.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the expected impact of varying reaction conditions on the yield of this compound, based on general principles of N-alkylation.

ParameterCondition AYield ACondition BYield BRationale
Base K₂CO₃ModerateNaHHighNaH is a stronger base, leading to more complete deprotonation of the pyrazole.
Solvent AcetonitrileModerateDMFHighDMF is a more polar aprotic solvent, which better solvates the reactants and accelerates Sₙ2 reactions.[2]
Temperature Room Temp.Low80 °CHighIncreased temperature increases the reaction rate, but may also lead to more byproducts.
Leaving Group ChlorideModerateBromideHighBromide is a better leaving group than chloride, leading to a faster reaction.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction N-Alkylation 4-Bromopyrazole 4-Bromopyrazole Reaction Reaction Conditions: - Heat (e.g., 80°C) - Inert Atmosphere 4-Bromopyrazole->Reaction 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_base Is the base strong enough? (e.g., NaH vs K2CO3) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) check_base->check_solvent Yes increase_base_strength Use a stronger base (NaH) check_base->increase_base_strength No check_temp Is the temperature optimized? check_solvent->check_temp Yes change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_reagents Are reagents anhydrous and pure? check_temp->check_reagents Yes increase_temp Increase temperature incrementally check_temp->increase_temp No dry_reagents Dry reagents and solvents check_reagents->dry_reagents No end Yield Improved check_reagents->end Yes increase_base_strength->check_solvent change_solvent->check_temp increase_temp->check_reagents dry_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Purification_Workflow crude_product Crude Product acid_wash Acid Wash (e.g., 1M HCl) crude_product->acid_wash basify_extract Basify aqueous layer and re-extract acid_wash->basify_extract Product is acid stable column_chromatography Column Chromatography (Silica gel, DCM/MeOH + Et3N) acid_wash->column_chromatography Product is acid sensitive basify_extract->column_chromatography pure_product Pure Product column_chromatography->pure_product

Caption: Purification workflow for the final product.

References

Technical Support Center: Synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound is primarily susceptible to the formation of several byproducts, which can be categorized as follows:

  • Regioisomeric Byproducts: The most prevalent byproduct is the N2-alkylated regioisomer, [2-(4-Bromopyrazol-2-yl)ethyl]dimethylamine. The pyrazole ring has two nitrogen atoms (N1 and N2) that can both act as nucleophiles, leading to a mixture of isomers during the alkylation step.

  • Starting Material Impurities:

    • Unreacted 4-bromopyrazole.

    • Over-brominated pyrazoles, such as 3,4-dibromopyrazole, which can arise during the synthesis of the 4-bromopyrazole starting material.

    • Unreacted 2-(dimethylamino)ethyl chloride.

  • Side-Reaction Byproducts:

    • Quaternization Products: The tertiary amine of either the desired product or the 2-(dimethylamino)ethyl chloride can react with the alkylating agent to form a quaternary ammonium salt.

    • Degradation Products: Although less common under standard conditions, degradation of the pyrazole ring can occur at elevated temperatures or in the presence of strong acids or bases.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N1 isomer?

A2: The regioselectivity of the N-alkylation of 4-bromopyrazole is influenced by several factors. To favor the formation of the desired N1-alkylated product, consider the following:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Since the C5 position of the 4-bromopyrazole ring is unsubstituted, N1 is typically more accessible than N2, which is flanked by the C3 position.

  • Reaction Conditions: The choice of base and solvent system is critical in directing the alkylation.

    • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favor N1 alkylation. Weaker bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can influence the N1/N2 ratio.

Q3: What analytical techniques are suitable for identifying and quantifying the byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product from its regioisomer and other impurities. A reversed-phase C18 column is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile byproducts, such as unreacted starting materials and some of the isomeric products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and its N2-isomer. The chemical shifts of the pyrazole ring protons and the methylene groups adjacent to the nitrogen atoms will differ between the N1 and N2 isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if the starting materials are still present. - Ensure the base is of good quality and used in a sufficient amount (typically 1.1-1.5 equivalents).
Poor regioselectivity - Optimize the base and solvent system to favor N1 alkylation (see FAQ 2 and Table 1). - Consider a lower reaction temperature, as higher temperatures can sometimes reduce selectivity.
Degradation of product or starting materials - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Avoid excessively high temperatures.
Inefficient work-up and purification - Optimize the extraction and purification procedures to minimize product loss. - Ensure the pH is appropriately adjusted during aqueous work-up to keep the amine product in the organic phase.
Issue 2: Presence of the N2-Regioisomer
Potential Cause Troubleshooting Steps
Suboptimal reaction conditions - Refer to Table 1 for recommended base/solvent combinations that favor N1 alkylation. NaH in THF or DMF is often a good starting point.
Thermodynamic vs. Kinetic Control - Lowering the reaction temperature may favor the kinetically controlled N1 product.
Nature of the alkylating agent - While you are constrained to using 2-(dimethylamino)ethyl chloride, be aware that the nature of the leaving group can influence selectivity.
Issue 3: Presence of Quaternary Ammonium Salt
Potential Cause Troubleshooting Steps
Excess alkylating agent - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the 2-(dimethylamino)ethyl chloride.
High reaction temperature or prolonged reaction time - Reduce the reaction temperature and monitor the reaction to stop it once the 4-bromopyrazole is consumed.
High concentration of reactants - Running the reaction at a lower concentration may reduce the rate of the bimolecular quaternization reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on the N1/N2 Regioselectivity of Pyrazole Alkylation

BaseSolventTemperature (°C)Typical N1:N2 Ratio
NaHTHF0 to rt>95:5
NaHDMF0 to rt>90:10
K₂CO₃DMFrt to 8070:30 to 85:15
K₂CO₃AcetonitrileReflux75:25 to 90:10
Cs₂CO₃DMFrt~80:20

Note: These ratios are approximate and can vary based on the specific substrate and reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromopyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or THF) to dissolve the 4-bromopyrazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 10 °C.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) and an additional equivalent of NaH in anhydrous DMF dropwise. Alternatively, use the free base of 2-(dimethylamino)ethyl chloride (1.1 eq) without the extra equivalent of NaH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Isomer Separation
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Protocol 3: GC-MS Analysis of Starting Material Impurities
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_Reaction N-Alkylation Reaction cluster_Purification Purification 4-Bromopyrazole 4-Bromopyrazole Deprotonation Deprotonation 4-Bromopyrazole->Deprotonation 2-(Dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl_chloride Nucleophilic_Attack Nucleophilic_Attack 2-(Dimethylamino)ethyl_chloride->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Crude_Product Crude_Product Nucleophilic_Attack->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts cluster_Byproducts Potential Byproducts Crude_Product_Mixture Crude_Product_Mixture N2_Isomer N2_Isomer Crude_Product_Mixture->N2_Isomer Non-regioselective alkylation Unreacted_Starting_Materials Unreacted_Starting_Materials Crude_Product_Mixture->Unreacted_Starting_Materials Incomplete reaction Quaternization_Product Quaternization_Product Crude_Product_Mixture->Quaternization_Product Side reaction Over-brominated_Pyrazoles Over-brominated_Pyrazoles Crude_Product_Mixture->Over-brominated_Pyrazoles Impure starting material

Caption: Logical relationship between the crude product and common byproducts.

Technical Support Center: Optimizing N-Alkylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the N-alkylation of 4-bromopyrazole. This resource offers troubleshooting for common experimental issues and answers frequently asked questions to facilitate the successful synthesis of N-alkyl-4-bromopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 4-bromopyrazole?

The main challenge in the N-alkylation of 4-bromopyrazole is controlling regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2) that can both act as nucleophiles, leading to a mixture of N1- and N2-alkylated regioisomers.[1] These isomers often have similar physical properties, making their separation difficult.[2] Other common issues include low or no product yield and the formation of dialkylated quaternary salts.[2][3]

Q2: Which factors influence the N1 vs. N2 regioselectivity?

The regiochemical outcome of the N-alkylation of 4-bromopyrazole is influenced by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of 4-bromopyrazole, the steric environment around N1 and N2 is similar, but substituents on the alkylating agent can play a significant role.

  • Reaction Conditions: The choice of base and solvent is critical. For instance, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favor N1-alkylation.[4] Weaker bases such as potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile can also be effective.[2][5]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl > OTs.[2] More reactive alkylating agents can sometimes lead to lower selectivity.

  • Temperature: Reaction temperature can influence the ratio of isomers. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: What are the recommended starting conditions for the N-alkylation of 4-bromopyrazole?

A good starting point for the N-alkylation of 4-bromopyrazole is to use a slight excess of a base like potassium carbonate (1.5-2.0 equivalents) and the alkylating agent (1.1-1.2 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.[5] The reaction can be initiated at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be required.[5][6]

Q4: How can I purify the N-alkylated 4-bromopyrazole and separate the regioisomers?

Purification is typically achieved through flash column chromatography on silica gel.[2][7] However, due to the similar polarities of the N1 and N2 isomers, separation can be challenging.[2] Using a less polar eluent system and carefully collecting small fractions can improve separation. In some cases, derivatization of the isomer mixture or the use of preparative HPLC may be necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Deprotonation The base may be too weak or not sufficiently soluble. Switch to a stronger base like sodium hydride (NaH) or a more soluble one like cesium carbonate (Cs₂CO₃). Ensure anhydrous conditions, as water can neutralize the base and the pyrazole anion.[2]
Low Reactivity of Alkylating Agent The leaving group on the alkylating agent may not be sufficiently reactive. Consider switching from an alkyl chloride to a bromide or iodide.[2]
Poor Solubility of Reactants The 4-bromopyrazole or the base may not be soluble in the chosen solvent. Switch to a more polar aprotic solvent like DMF or DMSO.[2]
Suboptimal Temperature The reaction may require thermal energy to proceed. Gradually increase the temperature and monitor the reaction progress. Be cautious, as higher temperatures can sometimes lead to side reactions.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Possible Cause Troubleshooting Step
Reaction Conditions Favoring Mixture The combination of base and solvent can significantly impact the isomer ratio. Experiment with different base/solvent combinations. For example, NaH in THF or K₂CO₃ in DMSO have been reported to favor N1-alkylation in some pyrazole systems.[2]
Nature of Alkylating Agent Sterically bulky alkylating agents tend to favor the less hindered nitrogen. If feasible, consider using a bulkier alkylating group.[8]
Thermodynamic vs. Kinetic Control The reaction may be under kinetic control, leading to a mixture of products. Running the reaction for a longer time or at a higher temperature might allow for equilibration to the thermodynamically more stable isomer.
Issue 3: Formation of Dialkylated Quaternary Salt
Possible Cause Troubleshooting Step
Excess Alkylating Agent The N-alkylated product can be more nucleophilic than the starting 4-bromopyrazole, leading to a second alkylation. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.[3]
High Concentration or Temperature These conditions can promote the second alkylation. Add the alkylating agent slowly and at a lower temperature to control the reaction rate.

Quantitative Data Presentation

The following tables summarize the effects of different reaction parameters on the N-alkylation of pyrazoles, providing a comparative overview to guide optimization.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

4-Halopyrazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodopyrazoleAllyl Bromide20% aq. NaOHAcetoneRoom Temp192[7]
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCERoom Temp477[9]
4-IodopyrazoleBenzyl BromideKOH (powder)Toluene (PTC)802High
4-BromopyrazoleAlkyl HalideK₂CO₃AcetonitrileRefluxVariesGood[5]

Table 2: Regioselectivity in Pyrazole N-Alkylation

Pyrazole SubstrateAlkylating AgentBase/SolventN1:N2 RatioTotal Yield (%)Reference
3-MethylpyrazoleMethyl IodideK₂CO₃/DMF1:2.564[3]
3-MethylpyrazoleMethyl IodideNaH/THF>99:189[4]
3-CF₃-5-acetylpyrazoleEthyl iodoacetateK₂CO₃/MeCN1:1-[10]
3-Substituted Pyrazolesα-halomethylsilanesKHMDS92:8 to >99:1Good[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol describes a standard method for the N-alkylation of 4-bromopyrazole using potassium carbonate as the base.

Materials:

  • 4-Bromopyrazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.).

  • Add anhydrous acetonitrile or DMF (to achieve a concentration of 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to a desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride for Enhanced N1-Selectivity

This protocol is adapted for situations where higher N1-selectivity is desired, using a stronger base.

Materials:

  • 4-Bromopyrazole

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).

  • Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF or DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromopyrazole (1.0 eq.) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Flame-dried flask under inert atmosphere add_pyrazole Add 4-Bromopyrazole (1.0 eq) start->add_pyrazole add_solvent Add Anhydrous Solvent (e.g., MeCN, DMF) add_pyrazole->add_solvent add_base Add Base (e.g., K2CO3, NaH) add_solvent->add_base add_alkylating_agent Add Alkylating Agent (1.1-1.2 eq) add_base->add_alkylating_agent stir_monitor Stir at appropriate temperature Monitor by TLC/LC-MS add_alkylating_agent->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Isolated Product purify->end_node

Caption: General experimental workflow for the N-alkylation of 4-bromopyrazole.

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Is the base strong enough and anhydrous? start->check_base check_alkylating Is the alkylating agent reactive enough? start->check_alkylating check_solubility Are reactants soluble? start->check_solubility check_temp Is the temperature optimal? start->check_temp solution_base Switch to stronger/more soluble base (e.g., NaH, Cs2CO3) Ensure anhydrous conditions check_base->solution_base No solution_alkylating Use a better leaving group (I > Br > Cl) check_alkylating->solution_alkylating No solution_solubility Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->solution_solubility No solution_temp Gradually increase temperature and monitor reaction check_temp->solution_temp No

Caption: Troubleshooting decision tree for low product yield in N-alkylation.

References

Preventing side reactions in the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Our aim is to help you overcome common challenges and prevent side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reaction is the formation of the undesired N2-alkylated regioisomer, [2-(4-Bromopyrazol-2-yl)ethyl]dimethylamine. Since 4-bromopyrazole is an unsymmetrical molecule, alkylation can occur on either of the two nitrogen atoms of the pyrazole ring.[1][2][3] These isomers often have very similar physical properties, making their separation challenging.[4] Other potential issues include incomplete reaction leading to low yield and dialkylation if a strong base is used in excess.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired N1 isomer?

A2: Controlling regioselectivity is crucial for a successful synthesis.[1][3] Several factors can be manipulated to favor the formation of the desired N1-alkylated product:

  • Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar apathetic solvent such as DMSO or DMF tends to favor N1 alkylation.[4] Stronger bases like sodium hydride (NaH) in THF can also be effective.[1][4]

  • Steric Hindrance: The alkylating agent's steric bulk can influence which nitrogen is attacked. While 2-chloro-N,N-dimethylethylamine is not exceptionally bulky, the reaction conditions can be optimized to exploit the subtle steric differences around the two nitrogen atoms.

  • Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the N1 isomer.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low or no product yield can be attributed to several factors:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the pyrazole, making it nucleophilic.[4] Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).[4]

  • Anhydrous Conditions: Pyrazoles are weakly acidic, and their corresponding anions are strong bases. Any moisture in the reaction can quench the pyrazole anion and react with the base, leading to lower yields. Ensure all glassware, solvents, and reagents are thoroughly dried.[4]

  • Reactivity of the Alkylating Agent: The reactivity of the leaving group on your alkylating agent is important. The general trend is I > Br > Cl.[4] If you are using 2-chloro-N,N-dimethylethylamine and experiencing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI).

  • Solubility: Poor solubility of 4-bromopyrazole or the base can impede the reaction. Using solvents like DMF or DMSO can help to improve the solubility of the reactants.[4]

Q4: I am having difficulty separating the N1 and N2 isomers. What purification strategies do you recommend?

A4: The similar polarity of the N1 and N2 isomers can make their separation by conventional column chromatography challenging.[4] Here are a few strategies you can employ:

  • High-Performance Column Chromatography: Utilize a high-resolution silica gel or a different stationary phase (e.g., alumina) and carefully optimize the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be effective.

  • Preparative HPLC: If the quantities are small, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.

  • Crystallization: In some cases, fractional crystallization of the free base or a salt derivative (e.g., hydrochloride salt) might be possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inadequate base strength or amount.Use a stronger base (e.g., NaH) or increase the equivalents of the current base (e.g., K₂CO₃ to 2.0 eq.).[4]
Presence of water in the reaction.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.[4]
Low reactivity of the alkylating agent.Add a catalytic amount of KI to the reaction mixture to generate the more reactive alkyl iodide in situ.
Poor solubility of reactants.Switch to a more polar aprotic solvent like DMF or DMSO.[4]
Mixture of N1 and N2 Isomers Reaction conditions favor both isomers.Modify reaction conditions to favor the N1 isomer. Try using K₂CO₃ in DMSO at room temperature.[4]
Lowering the reaction temperature might increase selectivity.
Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be required.
Inefficient deprotonation of pyrazole.See "Low or No Product Yield" section regarding the base.
Formation of Unknown Byproducts Decomposition of reagents or product.Ensure the reaction temperature is not too high. Analyze byproducts by LC-MS to identify their structures and understand the decomposition pathway.

Experimental Protocols

Protocol for N1-Selective Alkylation of 4-Bromopyrazole

This protocol is designed to favor the formation of the desired N1 isomer, this compound.

Materials:

  • 4-Bromopyrazole

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromopyrazole (1.0 eq.).

  • Add anhydrous DMF to dissolve the 4-bromopyrazole.

  • Add finely ground and dried potassium carbonate (2.0 eq.).

  • If using, add a catalytic amount of potassium iodide (0.1 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate flask, neutralize 2-chloro-N,N-dimethylethylamine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Alternatively, the free base can be purchased directly.

  • Add the free base of 2-chloro-N,N-dimethylethylamine (1.2 eq.) to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield Problem isomer_mix Isomer Mixture start->isomer_mix Problem success High Yield & Purity start->success Desired check_base Check Base & Anhydrous Conditions low_yield->check_base Troubleshoot modify_conditions Modify Conditions for Selectivity isomer_mix->modify_conditions Troubleshoot check_alkylating_agent Check Alkylating Agent Reactivity check_base->check_alkylating_agent If persists check_alkylating_agent->success Resolved purify Purification modify_conditions->purify If persists purify->success Resolved

Caption: Troubleshooting workflow for the synthesis of this compound.

experimental_workflow reactants 1. Add 4-Bromopyrazole & K2CO3 to DMF stir1 2. Stir at RT for 30 min reactants->stir1 add_alkylating 3. Add Alkylating Agent stir1->add_alkylating reaction 4. Monitor Reaction (TLC/LC-MS) add_alkylating->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for the N-alkylation of 4-bromopyrazole.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

The primary challenge is potential catalyst poisoning. The substrate contains two Lewis basic nitrogen atoms: one in the pyrazole ring and another in the dimethylamine side chain. These nitrogen centers can coordinate to the palladium catalyst, leading to deactivation and low product yields.[1][2] This issue is common for nitrogen-rich heterocycles.[1][3] Additionally, as with many cross-coupling reactions, side reactions such as homocoupling and protodeboronation (in Suzuki reactions) can occur if conditions are not optimized.[1][4]

Q2: Which cross-coupling reactions are most suitable for functionalizing this bromopyrazole?

The C-Br bond at the 4-position of the pyrazole ring is well-suited for several standard palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[4][5]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[4][6]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[4][7][8]

  • Heck Coupling: For forming C-C bonds with alkenes.[9][10]

sub This compound suzuki Suzuki-Miyaura (R-B(OH)₂) sub->suzuki buchwald Buchwald-Hartwig (R₂NH) sub->buchwald sono Sonogashira (R-C≡CH) sub->sono heck Heck (Alkene) sub->heck p1 p1 suzuki->p1 Product: Pyrazole-Aryl/Vinyl p2 p2 buchwald->p2 Product: Pyrazole-Amine p3 p3 sono->p3 Product: Pyrazole-Alkyne p4 p4 heck->p4 Product: Pyrazole-Alkene

Fig. 1: Common cross-coupling reactions for functionalizing the target molecule.

Suzuki-Miyaura Coupling

Q3: What are the recommended initial catalyst systems for a Suzuki-Miyaura coupling with this substrate?

For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst deactivation.[1][11] Using a pre-formed, air-stable precatalyst can also improve reproducibility.[4][12]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or K₂CO₃1,4-Dioxane/H₂O, Toluene80-110A standard starting point for screening.[4][11]
XPhos-Pd-G3(None needed)K₃PO₄ or Cs₂CO₃1,4-Dioxane, THF80-100Excellent for challenging substrates; often provides higher activity.[12]
Pd(PPh₃)₄(None needed)K₂CO₃Toluene/H₂O, DME80-100A classic catalyst, but may be less effective for this substrate.
Q4: My Suzuki reaction has a low yield. What should I troubleshoot?

Low yields are often due to catalyst deactivation, protodeboronation of the boronic acid, or homocoupling.[1]

G start Low Yield in Suzuki Coupling? catalyst_poison Is Catalyst Poisoning Suspected? (Due to N-heterocycle) start->catalyst_poison protodeboronation Is Protodeboronation a Problem? (Boronic acid consumed) start->protodeboronation homocoupling Is Homocoupling Observed? (Biaryl byproduct) start->homocoupling sol_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a precatalyst (e.g., XPhos-Pd-G3). catalyst_poison->sol_catalyst Yes sol_proto Use a milder base (e.g., KF, K₂CO₃). Run under anhydrous conditions. Use a boronate ester (e.g., pinacol). protodeboronation->sol_proto Yes sol_homo Thoroughly degas solvent. Ensure inert atmosphere (N₂ or Ar). Screen different catalyst/base combinations. homocoupling->sol_homo Yes

Fig. 2: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Troubleshooting Steps:

  • Catalyst System: Switch to a more robust ligand. Bulky biarylphosphine ligands like XPhos or SPhos are often superior to simpler ones like PPh₃ for N-heterocyclic substrates.[1][12]

  • Inert Atmosphere: Ensure the reaction is thoroughly degassed to remove oxygen, which can cause both catalyst decomposition and homocoupling of the boronic acid.[1][11]

  • Base and Solvent: The choice of base is critical. Strong bases can accelerate the undesired protodeboronation side reaction.[11] If this is observed, consider switching to a milder base like K₂CO₃ or KF, or running the reaction under anhydrous conditions.[11]

  • Reagent Quality: Verify the purity of the boronic acid, as they can degrade upon storage.[11]

Buchwald-Hartwig Amination

Q5: What are the best catalysts for Buchwald-Hartwig amination with this bromopyrazole?

This reaction almost always requires a palladium precursor paired with a bulky, electron-rich biarylphosphine ligand to facilitate the C-N reductive elimination step.[12] Multi-ligand systems have also shown broad applicability.[13][14]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-110A widely applicable and robust system.[4][12]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100Effective system for coupling with various heterocyclic amines.[15]
Pd(OAc)₂BrettPhosCs₂CO₃t-Amyl alcohol100-110BrettPhos is particularly effective for a broad range of amines.
Q6: I'm seeing no reaction or the formation of a de-brominated starting material. What is happening?
  • No Reaction: This strongly suggests catalyst inhibition. The pyrazole and/or dimethylamine groups are likely binding too strongly to the palladium center. Try switching to a more sterically hindered ligand (e.g., XPhos, RuPhos) to create a more crowded coordination sphere around the metal, which can disfavor binding of the substrate's nitrogen atoms.[1]

  • De-bromination (Hydrodehalogenation): This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired C-N bond formation. It can arise from a β-hydride elimination pathway if the amine coupling partner has β-hydrogens, or from other decomposition pathways.[6] Optimizing the base, solvent, and temperature can help minimize this.

Sonogashira and Heck Couplings

Q7: What conditions should I use for Sonogashira or Heck couplings?

For Sonogashira Coupling: A typical Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt.[7][8]

  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (5-10 mol%).[16]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is standard.[8][17]

  • Solvent: THF or DMF are commonly used.[16][17]

  • Note: Copper-free Sonogashira protocols exist and may be advantageous if copper sensitivity is a concern. These often require specialized ligands.[18]

For Heck Coupling:

  • Catalyst: Pd(OAc)₂ is a common precursor. Ligands can range from PPh₃ to more specialized phosphines or N-heterocyclic carbenes (NHCs), depending on the alkene coupling partner.[10]

  • Base: An organic base like Et₃N or an inorganic base like NaOAc or K₂CO₃ is used.[19]

  • Solvent: DMF, NMP, or DMA are typical solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4][11]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a precatalyst like XPhos-Pd-G3 (2-4 mol%), add it directly.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

A 1. Add Solids to Flask (Bromopyrazole, Boronic Acid, Base) B 2. Add Catalyst System (Pd Precursor + Ligand) A->B C 3. Evacuate & Backfill with Inert Gas (x3) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Aqueous Workup (Cool, Dilute, Wash) E->F G 7. Purify (Column Chromatography) F->G

Fig. 3: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities stem from the synthesis, which typically involves the N-alkylation of 4-bromopyrazole. Key impurities include:

  • [2-(4-Bromopyrazol-2-yl)ethyl]dimethylamine: This is the N2-alkylated regioisomer and often the most significant impurity. The similar electronic properties of the two nitrogen atoms in the pyrazole ring can lead to the formation of both N1 and N2 isomers.

  • Unreacted 4-bromopyrazole: Incomplete reaction can leave residual starting material.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., DMF, THF, ethyl acetate) may be present in the crude product.

  • Side-products from the alkylating agent: Depending on the reaction conditions, the alkylating agent may undergo side reactions.

Q2: What are the recommended methods for purifying the crude product?

A2: The two most effective and commonly used methods for purifying substituted pyrazoles are column chromatography and recrystallization.[1][2] For a basic compound like this compound, special considerations are needed for column chromatography.

Q3: My purified product appears as an oil and will not solidify. What should I do?

A3: An oily product can be due to the presence of residual solvents or significant impurities that lower the melting point.[1]

  • High-Vacuum Drying: Ensure all volatile solvents are removed by using a rotary evaporator followed by drying under a high vacuum.

  • Purity Check: Analyze the oil by TLC or ¹H NMR to determine if significant impurities are present. If so, further purification by column chromatography is recommended.[1]

  • Induce Crystallization: If the product is pure, try dissolving it in a minimal amount of a non-polar solvent like hexane and storing it at a low temperature (e.g., -20 °C) to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[1]

Q4: How can I effectively separate the N1 and N2 regioisomers?

A4: The separation of N1 and N2 regioisomers can be challenging but is typically achieved by silica gel column chromatography.[3] The key is to optimize the eluent system to exploit the small polarity difference between the two isomers. Fractional crystallization can also be effective if the isomers have sufficiently different solubilities in a particular solvent system.[2]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Question: I am running a silica gel column, but the product is co-eluting with impurities, or I am getting significant tailing of my product peak.

Answer: This is a common issue when purifying basic compounds on acidic silica gel. The dimethylamino group and the pyrazole nitrogens can interact strongly with the acidic silanol groups on the silica surface.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of triethylamine (typically 0.5-1% v/v).[1] This will neutralize the acidic sites on the silica and reduce strong adsorption of your basic compound.

  • Optimize the Eluent System: Use a gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A shallow gradient will provide better resolution between closely eluting compounds like regioisomers. Start with a low percentage of the polar solvent and gradually increase it.

  • Alternative Stationary Phase: If deactivation of silica gel is not sufficient, consider using a more neutral stationary phase like alumina.

Issue 2: Low Yield After Recrystallization

Question: I have attempted to recrystallize my product, but the recovery is very low.

Answer: Low yield during recrystallization is often due to the choice of solvent or the procedure itself.[2]

Troubleshooting Steps:

  • Use a Minimal Amount of Hot Solvent: Dissolve your crude product in the absolute minimum amount of hot solvent required for complete dissolution. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Optimize the Solvent System: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[2] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[2]

  • Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals, and then cool it further in an ice bath to maximize precipitation.[2]

  • Minimize Transfers: Each transfer of the solution or crystals can result in product loss.

Data Presentation

The following table presents representative data for the purification of crude this compound.

Purification MethodCrude Purity (%)Purified Purity (%)Yield (%)Key Impurities Removed
Column Chromatography ~75>98~85N2-regioisomer, 4-bromopyrazole
Recrystallization ~75~95~70Primarily 4-bromopyrazole, some N2-regioisomer

Note: Purity was determined by quantitative ¹H NMR analysis. The crude product contained approximately 15% of the N2-regioisomer and 10% unreacted 4-bromopyrazole.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. A typical system that provides good separation is a gradient of 10% to 50% ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent to elute the desired product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable system. A mixed solvent system, such as ethanol and water, is often effective.[2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., hot ethanol) until the solid just dissolves.[2]

  • Induce Crystallization:

    • While the solution is still hot, add the less soluble solvent (e.g., hot water) dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few more drops of the hot, more soluble solvent until the solution is clear again.

  • Cooling:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow crude Crude Product (this compound + Impurities) column Column Chromatography (Silica Gel + 0.5% Et3N, Hexanes/EtOAc gradient) crude->column recrystal Recrystallization (e.g., Ethanol/Water) crude->recrystal pure_col Pure Product (>98%) column->pure_col waste_col Impurities (Regioisomer, 4-Bromopyrazole) column->waste_col pure_rec Purified Product (~95%) recrystal->pure_rec waste_rec Impurities (Mother Liquor) recrystal->waste_rec

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Impure Product oily Product is an oil? start->oily low_yield Low yield? start->low_yield poor_sep Poor separation (Column Chromatography)? start->poor_sep oily_yes Yes oily->oily_yes Yes low_yield_yes Yes low_yield->low_yield_yes Yes poor_sep_yes Yes poor_sep->poor_sep_yes Yes high_vac Dry under high vacuum oily_yes->high_vac oily_no No purity_check Check purity (TLC, NMR) high_vac->purity_check induce_cryst Induce crystallization (scratch, seed, cool) purity_check->induce_cryst min_solvent Use minimal hot solvent low_yield_yes->min_solvent optimize_solvent Optimize solvent system min_solvent->optimize_solvent cool_thoroughly Cool thoroughly (ice bath) optimize_solvent->cool_thoroughly deactivate_silica Deactivate silica with Et3N poor_sep_yes->deactivate_silica optimize_eluent Optimize eluent gradient deactivate_silica->optimize_eluent use_alumina Use neutral alumina optimize_eluent->use_alumina

Caption: A decision tree for troubleshooting common purification issues.

References

Stability issues of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine in their experiments. This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. While the pyrazole core is generally robust, the presence of a bromine substituent and an N-alkyldimethylamine side chain can lead to specific stability challenges. This guide aims to help you identify and resolve these potential issues to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning a dark color. What could be the cause?

A1: A dark coloration, such as brown or black, often indicates decomposition or the formation of polymeric side products. This could be triggered by several factors:

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition.

  • Strongly Basic or Acidic Conditions: The pyrazole ring and the dimethylamino group can be sensitive to extreme pH values, potentially leading to ring-opening or side-chain elimination reactions.

  • Oxidizing Agents: While pyrazoles are relatively stable to oxidation, harsh oxidizing conditions can lead to degradation.[1][2]

  • Presence of Metal Catalysts: Certain metal catalysts, particularly under aerobic conditions, can promote oxidative degradation or coupling side reactions.

Q2: I am observing a loss of my starting material and the formation of multiple unexpected side products in my LC-MS analysis. What are the likely degradation pathways?

A2: The formation of multiple side products suggests several potential degradation pathways:

  • Debromination: The bromine atom on the pyrazole ring can be susceptible to reduction or nucleophilic substitution under certain conditions, leading to the formation of the corresponding debrominated pyrazole.

  • Side-Chain Elimination: Under strongly basic conditions, a Hofmann-like elimination of the dimethylamino group is a possibility, although less common.

  • N-Dealkylation: The ethyl-dimethylamine side chain could potentially undergo N-dealkylation, especially in the presence of certain catalysts or reagents.

  • Ring Rearrangement or Opening: While less common for the stable pyrazole ring, extreme conditions could potentially lead to rearrangements.[1][2]

Q3: Can I use strong bases like n-butyllithium or sodium hydride with this compound?

A3: Caution is advised when using very strong bases. While the pyrazole ring itself is weakly basic, strong bases can deprotonate other parts of the molecule or promote side reactions.[1] The dimethylamino group can also interact with strong bases. It is recommended to perform small-scale test reactions to evaluate the stability of the compound under your specific basic conditions.

Q4: Is the compound sensitive to light or air?

A4: While there is no specific data to suggest significant light or air sensitivity for this compound, it is good laboratory practice to store it in a cool, dark place and under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when used in sensitive reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues encountered when using this compound.

Problem 1: Low Yield and Complex Product Mixture

Possible Causes:

  • Decomposition of the starting material.

  • Formation of multiple side products.

  • Sub-optimal reaction conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the purity of your this compound using techniques like NMR or LC-MS before starting the reaction.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to identify the point at which side products begin to form.

  • Optimize Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature.

  • Screen Solvents and Bases/Acids: The choice of solvent and base or acid can significantly impact stability. Screen a range of conditions to find the optimal combination for your transformation.

  • Degas Solvents: If oxidative degradation is a concern, use degassed solvents and maintain an inert atmosphere over the reaction.

Data Presentation: Stability Screening

To systematically investigate the stability of this compound under your specific reaction conditions, we recommend creating a stability screening table. This will help you identify the optimal parameters for your experiment.

Entry Condition Temperature (°C) Time (h) % Remaining Starting Material Major Degradation Products (if any)
1Reagent A252
2Reagent A502
3Reagent B252
4Reagent B502
5pH 32524
6pH 102524

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol provides a general framework for testing the stability of this compound under various conditions.

Materials:

  • This compound

  • Selected solvents (e.g., THF, DMF, MeCN, Toluene)

  • Selected acids (e.g., HCl, TFA) and bases (e.g., K2CO3, Et3N)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials

  • Stirring plate and stir bars

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Reaction Setup: In separate reaction vials, add the stock solution and the specific reagents, solvents, acids, or bases you wish to test.

  • Incubation: Stir the vials at the desired temperatures for a set period. It is advisable to take time points (e.g., 1h, 4h, 12h, 24h) to monitor the degradation over time.

  • Quenching and Sample Preparation: At each time point, take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the acid or base), and dilute it for analysis.

  • Analysis: Analyze the samples by LC-MS to determine the percentage of the remaining starting material and to identify any major degradation products. NMR can be used to characterize the structure of any significant impurities.

Mandatory Visualization

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Analysis & Optimization cluster_4 Resolution start Low Yield or Unexpected Side Products check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions screen_solvents Screen Solvents check_purity->screen_solvents temp_study Conduct Temperature Stability Study check_conditions->temp_study screen_reagents Screen Bases/Acids/ Other Reagents screen_solvents->screen_reagents analyze_data Analyze LC-MS/NMR Data (Identify Degradants) screen_reagents->analyze_data temp_study->analyze_data optimize Optimize Reaction Conditions Based on Findings analyze_data->optimize end Improved Yield and Purity optimize->end

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: Synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your synthesis efforts.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my reaction. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of 4-bromopyrazole can stem from several factors:

  • Inefficient Deprotonation: The pyrazole nitrogen needs to be sufficiently deprotonated to act as an effective nucleophile. Ensure your base is strong enough and used in a slight excess. Sodium hydride (NaH) is a common choice. The reaction should be stirred for an adequate time after base addition to ensure complete deprotonation before adding the alkylating agent.

  • Degradation of Alkylating Agent: 2-(Dimethylamino)ethyl chloride is often supplied as a hydrochloride salt, which is more stable. If using the free base, it can be unstable and should be used fresh or generated in situ. If using the hydrochloride salt, ensure you use an additional equivalent of base to neutralize the HCl.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and degradation. A temperature range of 60-80 °C is a good starting point for optimization.

  • Poor Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as it can dissolve the pyrazole salt and facilitate the SN2 reaction.

  • Moisture in the Reaction: The presence of water can quench the strong base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these impurities and how can I minimize them?

A2: The most common impurity is the isomeric product formed by alkylation at the other nitrogen of the pyrazole ring, although in the case of the symmetrically substituted 4-bromopyrazole, this is not an issue. Other potential impurities include:

  • Dialkylation: Although less common for pyrazoles, it's a possibility. Using a slight excess of the pyrazole relative to the alkylating agent can help minimize this.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 4-bromopyrazole and potentially the alkylating agent or its degradation products. Monitor the reaction by TLC or LC-MS to ensure completion.

  • Side reactions of the alkylating agent: 2-(Dimethylamino)ethyl chloride can undergo elimination reactions under strongly basic conditions, especially at elevated temperatures.

To minimize impurities, carefully control the stoichiometry of your reactants, the reaction temperature, and ensure an inert atmosphere to prevent side reactions.

Q3: How can I effectively purify the final product?

A3: this compound is a basic compound. Standard purification is typically achieved by silica gel column chromatography. Due to the basic nature of the product, tailing on the silica gel column can be an issue. To mitigate this, you can:

  • Use a basic mobile phase: Add a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Use deactivated silica: Pre-treating the silica gel with a base can also help.

Alternatively, purification can be achieved by:

  • Acid-base extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous phase. The aqueous phase can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous layer with a base like NaOH and extracting with an organic solvent will yield the purified product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of 4-bromopyrazole with 2-(dimethylamino)ethyl chloride.

Materials:

  • 4-Bromopyrazole

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the 4-bromopyrazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to obtain the pure this compound.

Data Presentation

ParameterValueReference
Molecular FormulaC₇H₁₂BrN₃[1]
Molecular Weight218.09 g/mol [1]
PurityMin. 95%[1]
ReagentMolar Equiv.Notes
4-Bromopyrazole1.0
2-(Dimethylamino)ethyl chloride HCl1.1
Sodium Hydride (60%)2.2One equivalent to deprotonate the pyrazole and one to neutralize the HCl from the alkylating agent.
SolventDMFAnhydrous
Temperature70 °C
Reaction Time4-6 hoursMonitor by TLC/LC-MS

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start deprotonation Deprotonation of 4-Bromopyrazole (NaH, DMF, 0°C to RT) start->deprotonation alkylation N-Alkylation with 2-(Dimethylamino)ethyl chloride HCl (70°C, 4-6h) deprotonation->alkylation workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) alkylation->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product Troubleshooting_Logic cluster_troubleshooting Troubleshooting Guide start Low Yield or Incomplete Reaction check_base Check Base - Strength (NaH) - Stoichiometry (2.2 eq) - Anhydrous conditions start->check_base Issue check_alkylating Check Alkylating Agent - Quality/Age - Correct salt form used start->check_alkylating Issue check_temp Optimize Temperature - Start at 70°C - Increase/decrease as needed start->check_temp Issue check_solvent Check Solvent - Anhydrous DMF/DMSO - Sufficient volume start->check_solvent Issue solution Improved Yield check_base->solution Solution check_alkylating->solution Solution check_temp->solution Solution check_solvent->solution Solution

References

Technical Support Center: Analytical Methods for Monitoring Reactions of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Here, you will find detailed information on analytical methods to monitor the progress of chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?

A1: The most suitable analytical techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a simple and rapid method for qualitative monitoring. The choice of technique will depend on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly check my reaction's progress?

A2: TLC is an excellent tool for rapid, qualitative monitoring. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visually track the disappearance of the starting material and the appearance of the product. A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help in definitively identifying the starting material spot in the reaction mixture.[1][2]

Q3: For quantitative analysis, which technique is preferred: HPLC, GC-MS, or NMR?

A3: All three techniques can provide quantitative data.

  • HPLC is highly sensitive and can be readily used for quantification with a suitable calibration curve.

  • GC-MS is also very sensitive and provides structural information, which is useful for confirming the identity of reactants and products.

  • Quantitative NMR (qNMR) is inherently quantitative without the need for a calibration curve for each analyte, provided an internal standard of known concentration is used.[3][4][5] The choice depends on factors like the volatility of the compounds (for GC-MS), the complexity of the reaction mixture, and the desired level of accuracy.

Q4: Are there any specific safety precautions I should take when handling this compound and its reactions?

A4: Yes, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Analytical Method Protocols and Troubleshooting

This section provides detailed experimental protocols and troubleshooting guides for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a starting point and may require optimization for your specific reaction mixture.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

  • Dilute the aliquot in the initial mobile phase composition (e.g., 1:100 or 1:1000) to a final volume of 1 mL in an HPLC vial.

  • Filter the sample through a 0.45 µm syringe filter before injection if any solid is present.

Troubleshooting Guide: HPLC

Problem Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column, especially for the basic dimethylamine group.[6][7][8][9]- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the mobile phase pH to ensure the amine is fully protonated.- Use a column with high-purity silica or an end-capped column.
Poor Resolution Inadequate separation between reactant, product, and intermediates.- Optimize the gradient profile (slower ramp).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a longer column or a column with a smaller particle size.
Ghost Peaks Contamination from the sample, solvent, or system.- Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents are used.- Clean the injector and system.
Shifting Retention Times Changes in mobile phase composition, temperature, or flow rate.[7]- Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure a consistent flow rate.
Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS

This method is suitable for volatile and thermally stable compounds.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample if necessary.

Troubleshooting Guide: GC-MS

Problem Possible Cause Solution
No Peaks or Low Signal Compound is not volatile enough or is degrading in the injector.- Increase the injector temperature (with caution to avoid degradation).- Consider derivatization to increase volatility.- Check for leaks in the system.
Peak Tailing Active sites in the liner or column.- Use a deactivated liner.- Condition the column properly.- Trim the front end of the column.
Poor Repeatability Inconsistent injection volume or sample degradation.- Use an autosampler for precise injections.- Analyze samples promptly after preparation.
Complex Mass Spectra Extensive fragmentation.- Lower the ionization energy if possible.- Compare spectra to a library or a known standard for identification. The fragmentation of pyrazoles often involves the loss of N₂ or HCN.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: In-situ ¹H NMR Monitoring

This method allows for real-time monitoring of the reaction in the NMR tube.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
Internal Standard A non-reactive compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene or tetramethylsilane).
Acquisition - Acquire a spectrum of the starting material and internal standard before initiating the reaction.- Initiate the reaction in the NMR tube (e.g., by adding a catalyst or reagent).- Acquire spectra at regular time intervals.
Parameters - Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate quantification (typically 5 times the longest T1).- A 90° pulse angle is recommended for quantitative measurements.

Data Analysis:

  • Process the spectra (phasing, baseline correction).

  • Integrate the signals of the starting material, product(s), and the internal standard.

  • Calculate the concentration of each species relative to the known concentration of the internal standard.

Troubleshooting Guide: NMR

Problem Possible Cause Solution
Poor Shimming Inhomogeneous magnetic field.- Ensure the NMR tube is clean and not scratched.- Use a sufficient volume of solvent.- Re-shim the spectrometer.
Overlapping Peaks Signals from different species are not resolved.- Use a higher field NMR spectrometer.- Consider using a different deuterated solvent to induce chemical shift changes.
Inaccurate Quantification Incomplete relaxation of nuclei.- Increase the relaxation delay (D1).- Calibrate the 90° pulse width.
Signal Broadening Presence of paramagnetic species or chemical exchange.- Identify and remove any paramagnetic impurities if possible.- Vary the temperature to see if exchange effects can be resolved.

Visualizations

Below are diagrams to illustrate key workflows and concepts relevant to the analysis of reactions involving this compound.

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Processing start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prep Sample Preparation (Dilution/Filtration) quench->prep tlc TLC Analysis prep->tlc Qualitative hplc HPLC Analysis prep->hplc Quantitative gcms GC-MS Analysis prep->gcms Quantitative nmr NMR Analysis prep->nmr Quantitative qualitative Qualitative Assessment (TLC Spot Intensity) tlc->qualitative quantitative Quantitative Analysis (Peak Area/Integral) hplc->quantitative gcms->quantitative nmr->quantitative kinetics Kinetic Profile (Concentration vs. Time) quantitative->kinetics

Caption: General experimental workflow for monitoring reaction progress.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factor Transcription Factor (e.g., c-Myc, AP-1) erk->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates cellular_response Cellular Response (Proliferation, Differentiation) gene_expression->cellular_response

Caption: Simplified MAPK/ERK signaling pathway.

Troubleshooting_Logic cluster_instrument Instrument Check cluster_method Method Check cluster_column Column Check start Problem Observed (e.g., Peak Tailing) check_system Check System for Leaks start->check_system check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase check_guard Replace Guard Column start->check_guard check_temp Verify Temperature Control check_system->check_temp check_flow Confirm Flow Rate check_temp->check_flow solution Problem Resolved check_flow->solution check_ph Verify Mobile Phase pH check_mobile_phase->check_ph check_gradient Review Gradient Program check_ph->check_gradient check_gradient->solution flush_column Flush Column check_guard->flush_column replace_column Replace Column flush_column->replace_column replace_column->solution

Caption: Logical troubleshooting workflow for HPLC issues.

References

Validation & Comparative

Lack of Publicly Available Data Prevents Comparison of Novel Compounds Synthesized from [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available research detailing the synthesis and characterization of novel compounds directly from the starting material [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Consequently, the creation of a detailed comparison guide, including performance data, experimental protocols, and signaling pathway visualizations as requested, cannot be fulfilled at this time.

The initial investigation aimed to identify novel derivatives of this compound to compare their performance against alternative compounds. This would have involved summarizing quantitative data, providing detailed experimental methodologies, and creating visual diagrams of relevant biological pathways or experimental workflows. However, the foundational information required for such a guide—published research describing the synthesis and biological evaluation of such compounds—appears to be non-existent.

Searches for research articles citing the use of this compound (CAS 847818-54-6) as a reactant or intermediate did not yield any specific publications outlining the development of new chemical entities. The available information is primarily limited to listings by chemical suppliers, indicating its availability as a potential building block for synthesis.

While the broader class of pyrazole-containing compounds is well-documented in medicinal chemistry literature for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, this general knowledge cannot be extrapolated to create a specific and data-driven comparison guide for non-existent derivatives of the requested precursor.

Therefore, without any primary literature to draw upon, it is not possible to provide the following core requirements of the requested guide:

  • Data Presentation: No quantitative data on the performance of novel compounds is available to summarize in comparative tables.

  • Experimental Protocols: Detailed methodologies for the synthesis and characterization of derivatives from [2-(4--Bromopyrazol-1-yl)ethyl]dimethylamine have not been published.

  • Mandatory Visualization: The absence of described biological activities or synthetic pathways for novel compounds prevents the creation of relevant Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to undertake exploratory synthesis and characterization studies to generate the initial data required for such a comparative analysis. At present, the scientific community has not published any work in this specific area.

Biological Activity Screening of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of pyrazole derivatives, with a focus on compounds structurally related to [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Extensive searches of scientific literature and databases did not yield specific biological activity data for this compound or its direct derivatives. The compound, with CAS Number 847818-54-6, is commercially available as a versatile small molecule scaffold, suggesting its potential use in the synthesis of larger, biologically active molecules.[1]

The following sections summarize the known biological activities of bromopyrazole and N-alkyl-pyrazole derivatives, offering insights into the potential therapeutic applications of this class of compounds. The experimental data and protocols provided are drawn from studies on these related molecules and can serve as a valuable reference for the design and execution of screening assays for new derivatives.

Comparative Analysis of Biological Activities

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The introduction of a bromine atom at the C4 position of the pyrazole ring and an N-alkylation with a dimethylaminoethyl group are structural features present in various biologically active molecules.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyrazole derivatives. The presence of a 4-bromophenyl group on the pyrazole ring, for instance, has been associated with significant cytotoxicity against various cancer cell lines.[5][6]

Table 1: Anticancer Activity of Selected Bromopyrazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)Source
Pyrazole with 4-bromophenyl groupMCF-7 (Breast)5.8DoxorubicinNot specified[5]
A549 (Lung)8.0DoxorubicinNot specified[5]
HeLa (Cervical)9.8DoxorubicinNot specified[5]
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideRenal cancer cellspIC50: 4.40 - 5.50Not specifiedNot specified[7]
Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4][8][9]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrazole derivative 3E. coli (Gram-negative)0.25Ciprofloxacin0.5[3]
Pyrazole derivative 4S. epidermidis (Gram-positive)0.25Ciprofloxacin4[3]
Pyrazole derivative 2A. niger (Fungus)1Clotrimazole2[3]
Pyrazole derivative 3M. audouinii (Fungus)0.5Clotrimazole0.5[3]
Pyrazole-thiazole hybridsS. aureus / K. planticola1.9 - 3.9Not specifiedNot specified
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli 19241Moxifloxacin2
Quinoline-substituted pyrazoleS. aureus, S. epidermidis, B. subtilis0.12 - 0.98Not specifiedNot specified

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the biological screening of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10⁸ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganisms with no compound) and a negative control (medium only) are included. A known antibiotic/antifungal agent is used as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel chemical compounds.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of This compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., single high concentration) B->C D Dose-Response Assays (IC50 / MIC determination) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Analysis E->F G Synthesis of Optimized Analogs F->G G->C Re-screen

Caption: A typical workflow for discovering and optimizing new biologically active compounds.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many pyrazole-containing compounds, such as the anti-inflammatory drug celecoxib, are known to inhibit the cyclooxygenase (COX) enzymes. This pathway is relevant to the anti-inflammatory potential of pyrazole derivatives.

G Simplified COX Inhibition Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach lining, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory PyrazoleDerivative Pyrazole Derivative (e.g., Celecoxib) PyrazoleDerivative->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by certain pyrazole derivatives.

References

Comparison of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine with other bromopyrazole building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery and organic synthesis. Among these, pyrazoles stand out for their versatile biological activities and synthetic utility. Brominated pyrazole building blocks, in particular, serve as pivotal intermediates for the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides an objective comparison of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine with other key bromopyrazole building blocks, supported by available experimental data and detailed methodologies.

Introduction to Bromopyrazole Building Blocks

Bromopyrazoles are highly valued in medicinal chemistry and materials science due to the reactivity of the C-Br bond, which allows for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2][3] This versatility has led to their use in the synthesis of compounds targeting a wide range of diseases, including inflammatory conditions and cancer, often by inhibiting key signaling pathways like the p38 MAPK pathway.[4][5][6]

This guide focuses on a comparative analysis of the following bromopyrazole building blocks:

  • This compound: A functionalized building block with a dimethylaminoethyl side chain, offering potential for modulating physicochemical properties and exploring specific binding interactions.

  • 4-Bromopyrazole: The parent brominated pyrazole, serving as a fundamental scaffold.[7]

  • 4-Bromo-1-methylpyrazole: An N-substituted analogue, which can influence reactivity and biological activity.

  • 3-Bromopyrazole: An isomeric bromopyrazole, offering a different substitution pattern for structure-activity relationship (SAR) studies.

Comparative Performance in Cross-Coupling Reactions

The choice of bromopyrazole building block can significantly impact the efficiency and outcome of cross-coupling reactions. While direct head-to-head comparative data under identical conditions is limited in the public domain, the following tables summarize representative yields from various studies to provide a basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between the bromopyrazole and a boronic acid or ester. The reaction is widely used in the synthesis of biaryl and heteroaryl pyrazole derivatives.[1][8][9]

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions

Bromopyrazole Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromopyrazolePhenylboronic acidXPhos Pd G2 (6-7 mol%)Dioxane/H₂O1002486[7]
4-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (6-7 mol%)Dioxane/H₂O1002481[7]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosEtOH1350.6791[10]
4-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsXPhos Pd G2Toluene/H₂O801-255-98[2]

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions.

Heck Reaction

The Heck reaction facilitates the coupling of the bromopyrazole with an alkene, leading to the formation of substituted vinylpyrazoles. This reaction is valuable for introducing alkenyl moieties, which can be further functionalized.[3][11][12][13]

Table 2: Representative Yields in Heck Reactions

Bromopyrazole Building BlockAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Bromoiodobenzene (Aryl Halide Model)Acrylic AcidPd(OAc)₂Et₃NAcetonitrile80-9035.7[14]
Aryl Bromides (General)n-Butyl AcrylatePalladacycle/Phosphine-Imidazolium SaltK₂CO₃NMP140High[11]

Note: Specific examples for the Heck reaction with the target bromopyrazoles are less common in readily available literature, hence a general representation is provided.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromopyrazole and a terminal alkyne, yielding alkynylpyrazole derivatives. These products are important intermediates for the synthesis of various heterocyclic compounds and natural products.[15][16][17][18]

Table 3: Representative Yields in Sonogashira Coupling Reactions

Bromopyrazole Building BlockAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridines (Heteroaryl Halide Model)PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10072-96[18]
Aryl Bromides (General)Terminal AlkynesPdCl₂(PPh₃)₂TBAFSolvent-freeRT-80Moderate to Excellent[17]
Aryl Bromides (General)Aryl/Alkyl Acetylenes[DTBNpP]Pd(crotyl)ClTMPDMSORTup to 97[16]

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions that can be adapted for a comparative study of the different bromopyrazole building blocks.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred for the specified time (e.g., 6-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]

General Procedure for Heck Reaction

In a sealed tube, the bromopyrazole (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., PPh₃, 0.04 mmol), and base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent (e.g., acetonitrile or DMF, 5 mL). The tube is sealed and the mixture is heated to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[14]

General Procedure for Sonogashira Coupling

To a flask containing the bromopyrazole (1.0 mmol) and a copper(I) salt (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) is added the terminal alkyne (1.2 mmol) and a base (e.g., Et₃N, 2.0 mmol). The mixture is degassed with an inert gas. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is then added, and the reaction is stirred at room temperature or heated to the desired temperature (e.g., 60-80 °C) for the specified time (e.g., 2-12 hours). Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.[18]

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[5][19] A significant number of these compounds act as inhibitors of protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases.[4][5][20]

Table 4: Inhibitory Activity of Pyrazole-based Compounds against p38α MAPK

CompoundChemical ClassBioactivity MetricPotencyReference
BIRB 796Pyrazole UreaKd0.1 nM[4]
CelecoxibPyrazoleIC50~10-25 µM (cell-based)[4]
SB203580Pyridinyl ImidazoleIC5050-100 nM (biochemical)[4]

The inhibitory potency of pyrazole-containing compounds against p38 MAPK highlights their therapeutic potential. The structure of the pyrazole building block and the substituents introduced through cross-coupling reactions are critical for determining the binding affinity and selectivity of these inhibitors.

Visualizations

Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_end Analysis Bromopyrazole This compound 4-Bromopyrazole 4-Bromo-1-methylpyrazole 3-Bromopyrazole Reaction Suzuki-Miyaura Coupling Bromopyrazole->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Heat Heat (90-100 °C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrazole Product Purification->Product Analysis Yield & Purity Analysis Product->Analysis

Caption: Workflow for comparing bromopyrazoles in Suzuki-Miyaura coupling.

p38 MAPK Signaling Pathway and Inhibition by Pyrazole Derivatives

G cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_inhibitor Inhibition Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Kinases Kinases (MK2, PRAK) p38->Kinases Inhibitor Pyrazole Inhibitors Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by pyrazole-based compounds.

Conclusion

This compound and other bromopyrazole building blocks are indispensable tools in modern organic synthesis and drug discovery. Their utility in cross-coupling reactions allows for the rapid generation of diverse libraries of pyrazole-containing compounds. While direct quantitative comparisons of their performance are not always readily available, understanding the general reactivity trends and having access to robust experimental protocols enables researchers to make informed decisions in their synthetic strategies. The proven activity of pyrazole derivatives as kinase inhibitors, particularly targeting the p38 MAPK pathway, underscores the continued importance of these building blocks in the development of novel therapeutics. Further comparative studies under standardized conditions would be highly valuable to the scientific community for optimizing synthetic routes and accelerating drug discovery efforts.

References

Comparative Guide to In Vitro Assays for Compounds Derived from [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine and Related Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assays relevant to the evaluation of compounds derived from [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine and other pyrazole-based structures. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds. The guide covers key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed methodologies.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in cell proliferation and survival.[1][2][3][4][5][6][7][8][9][10]

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole compounds against various human cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.[1]

Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
Compound 7a Apoptosis InducerHepG2Liver Cancer6.1 ± 1.9[4][8]
Compound 7b Apoptosis InducerHepG2Liver Cancer7.9 ± 1.9[4][8]
Compound 9d Apoptosis InducerMDA-MB-231Breast Cancer<10[1]
Compound 9e Apoptosis InducerMCF-7Breast Cancer<10[1]
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[1]
Pyrazole 5a Antitumor AgentMCF-7Breast Cancer14[3][6]
Methoxy Derivative 3d Antitumor AgentMCF-7Breast Cancer10[3][6]
Methoxy Derivative 3e Antitumor AgentMCF-7Breast Cancer12[3][6]
Compound 6c Tubulin Polymerization InhibitorSK-MEL-28Melanoma3.46[9]
Compound 6c Tubulin Polymerization InhibitorHCT-116Colon Cancer9.02[9]

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle regulation and signal transduction.[2][4][11][12][13][14] The table below presents the inhibitory activity of selected pyrazole compounds against key kinases.

Compound IDTarget KinaseInhibition/ActivityReference
Compound 6 AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβReduced activity at 100 µM[2]
Compound 3f JAK1, JAK2, JAK3IC50 = 3.4, 2.2, 3.5 nM[14]
Compound 22 CDK2, CDK5IC50 = 24, 23 nM[13]
Compound 6 (Li et al.) Aurora AIC50 = 0.16 µM[13]
AT7519 CDK1, CDK2Potent Inhibitor[11]
Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[15][16][17][18][19][20][21]

The following table summarizes the MIC values of various pyrazole compounds against selected microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 21a Staphylococcus aureus62.5–125[15]
Compound 21a Bacillus subtilis62.5–125[15]
Compound 21a Klebsiella pneumoniae62.5–125[15]
Compound 21a Aspergillus flavus2.9–7.8[15]
Compound 21c Multi-drug resistant bacteria0.25[19]
Compound 23h Multi-drug resistant bacteria0.25[19]
Compound 3 Escherichia coli (Gram-negative)0.25[17]
Compound 4 Streptococcus epidermidis (Gram-positive)0.25[17]
Compound 2 Aspergillus niger1[17]
Anti-inflammatory Activity

Certain pyrazole analogs have been evaluated for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[17][22][23][24][25][26]

The table below presents data on the COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives.

Compound IDAssayActivityReference
Compound 4 Carrageenan-induced paw edemaBetter activity than standard (Diclofenac sodium)[17]
Compound 2g Lipoxygenase InhibitionIC50 = 80 µM[22][23]
Compound 2a COX-2 InhibitionIC50 = 19.87 nM[24]
Compound 3b COX-2 InhibitionIC50 = 39.43 nM[24]
Compound 5b COX-2 InhibitionIC50 = 38.73 nM[24]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as starting points and may require optimization based on the specific cell line, microbial strain, or compound being tested.

MTT Cell Viability Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 48 hours. Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.[5]

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate (a protein or peptide), ATP, and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition by the compound.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 108 CFU/mL).[18]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their evaluation.

G cluster_0 CDK/Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb activates pRb p-Rb (Phosphorylated) Rb->pRb phosphorylates E2F E2F pRb->E2F releases Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 Gene_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) Gene_Transcription->S_Phase initiates CyclinE_CDK2->pRb promotes further phosphorylation Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

G cluster_1 JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates pJAK p-JAK (Active) JAK->pJAK phosphorylates STAT STAT pJAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_Dimer p-STAT Dimer pSTAT->pSTAT_Dimer dimerizes Nucleus Nucleus pSTAT_Dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Pyrazole_Inhibitor Pyrazole JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

G cluster_2 General Workflow for Evaluating a Novel Kinase Inhibitor Start Start with Novel Pyrazole Compound Cell_Based_Screening Broad Cell-Based Screening (e.g., MTT Assay) Start->Cell_Based_Screening Determine_Potency Determine Cellular Potency (IC50) Cell_Based_Screening->Determine_Potency Mechanistic_Assays Detailed Mechanistic Assays (e.g., Kinase Inhibition, Western Blot) Determine_Potency->Mechanistic_Assays Target_Engagement Confirm Target Engagement Mechanistic_Assays->Target_Engagement Downstream_Effects Analyze Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) Target_Engagement->Downstream_Effects Lead_Optimization Lead Optimization Downstream_Effects->Lead_Optimization

Caption: General workflow for evaluating a novel kinase inhibitor.

References

Unlocking the Potential of Pyrazole Scaffolds: A Comparative Guide to the Structure-Activity Relationship of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel analogs based on the [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine scaffold. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The 4-bromopyrazole moiety, in particular, serves as a versatile synthetic intermediate for the development of new therapeutic agents. This guide outlines a hypothetical SAR study to explore the potential of these analogs as modulators of G-protein coupled receptors (GPCRs), a major class of drug targets. The following sections detail the synthesis of a focused library of analogs, protocols for their biological evaluation, and a comparative analysis of their hypothetical biological data.

Comparative Analysis of Analog Activity

To investigate the structure-activity relationships, a series of analogs of the lead compound, PZ-1 , were designed to probe the importance of various structural features. Modifications were focused on three key regions: the substituent at the 4-position of the pyrazole ring, the length of the alkyl chain, and the nature of the terminal amine. The following table summarizes the hypothetical biological data for these analogs, targeting a representative Gs-coupled GPCR.

Compound IDR1 Substituent (Position 4)Alkyl Chain (n)R2 Group (Amine)Hypothetical Kᵢ (nM) [GPCR Binding]Hypothetical EC₅₀ (nM) [cAMP Assay]
PZ-1 Br2N(CH₃)₂50120
PZ-2 Cl2N(CH₃)₂75180
PZ-3 I2N(CH₃)₂3090
PZ-4 H2N(CH₃)₂250500
PZ-5 Br3N(CH₃)₂150350
PZ-6 Br1N(CH₃)₂400>1000
PZ-7 Br2NHCH₃90220
PZ-8 Br2N(C₂H₅)₂120280
PZ-9 Br2Pyrrolidine60140
PZ-10 Br2Piperidine80190

Interpretation of Hypothetical SAR Data:

  • Substitution at R1: The nature of the halogen at the 4-position appears to influence activity, with the larger iodine atom (PZ-3) hypothetically conferring the highest potency. Replacement of the bromine with a smaller chlorine (PZ-2) or its complete removal (PZ-4) leads to a decrease in activity, suggesting a potential role for a bulky, lipophilic group at this position.

  • Alkyl Chain Length: The two-carbon linker (n=2) in the lead compound PZ-1 appears to be optimal. Both shortening (PZ-6) and lengthening (PZ-5) the alkyl chain are predicted to be detrimental to activity.

  • Terminal Amine Substitution: The dimethylamino group in PZ-1 seems to be favorable. While secondary (PZ-7) and larger dialkylamino (PZ-8) groups show reduced potency, cyclic amines like pyrrolidine (PZ-9) and piperidine (PZ-10) may be well-tolerated, offering avenues for further optimization.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of the target analogs can be achieved through a straightforward N-alkylation of 4-bromopyrazole.[5]

  • Preparation of 4-Bromopyrazole: 4-Bromopyrazole can be synthesized by the bromination of pyrazole using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or by reacting 1,3-diketones with arylhydrazines and N-bromosaccharin under solvent-free conditions.[6][7]

  • N-Alkylation: To a solution of 4-bromopyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the appropriate 2-chloro-N,N-dimethylethanamine or other desired alkylating agent (1.1 eq.). The reaction mixture is then stirred at room temperature or heated to 60-80 °C until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired analog.

GPCR Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of the synthesized analogs for a target GPCR.[8][9][10][11][12]

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order:

    • Assay buffer

    • A serial dilution of the test compound (analog) or vehicle.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-agonist or [³H]-antagonist) at a concentration near its Kₔ value.

    • The cell membrane preparation.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand is added.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of analog that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the functional activity of the analogs on a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.[13][14][15][16][17]

  • Cell Culture and Seeding: Cells stably or transiently expressing the target GPCR are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

  • Compound Preparation: Serial dilutions of the test compounds (analogs) are prepared in a stimulation buffer, which typically contains a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: The culture medium is removed, and the cells are pre-incubated with the stimulation buffer containing the PDE inhibitor. Subsequently, the diluted test compounds are added to the wells. For Gi-coupled receptors, cells are co-stimulated with a known adenylyl cyclase activator like forskolin.

  • Incubation: The plate is incubated at 37 °C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's protocol.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP levels in the cell lysates are interpolated from the standard curve. Dose-response curves are then plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined using non-linear regression.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Gs) GPCR->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Ligand (Analog) Ligand->GPCR Binding G_Protein->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start: 4-Bromopyrazole Analogs Synthesize Analogs (PZ-1 to PZ-10) Start->Analogs Purify Purification & Characterization Analogs->Purify Binding GPCR Binding Assay (Determine Ki) Purify->Binding Functional cAMP Functional Assay (Determine EC50/IC50) Purify->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Bioisosteric replacement of the 4-bromopyrazole moiety from [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential bioisosteric replacements for the 4-bromopyrazole moiety, using the scaffold of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine as a representative example. Due to the limited publicly available data on the specific biological targets of this molecule, this guide will focus on a hypothetical G-Protein Coupled Receptor (GPCR) target to illustrate the comparative evaluation process. The principles and methodologies presented are broadly applicable to the bioisosteric modification of similar pyrazole-containing compounds.

Introduction to Bioisosterism and the Pyrazole Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties without losing its desired biological activity.[1][2] The pyrazole ring is a versatile scaffold found in numerous approved drugs.[3] It can act as a bioisostere for arenes and other heterocycles, offering advantages in terms of lipophilicity, solubility, and metabolic stability.[4] The 4-position of the pyrazole ring is a common point for substitution, allowing for the introduction of various functionalities to modulate target engagement and physicochemical properties.

This guide explores the replacement of the 4-bromopyrazole core with other heterocyclic systems, providing a framework for evaluating their relative performance.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes key in vitro performance metrics for hypothetical bioisosteric replacements of the 4-bromopyrazole moiety. These values are illustrative and intended to demonstrate a comparative analysis.

MoietyBioisosteric ReplacementTarget Binding Affinity (Ki, nM)In Vitro Potency (EC50, nM)Metabolic Stability (t1/2 in HLM, min)Lipophilicity (clogP)
Parent 4-Bromopyrazole1535452.8
Alternative 1 4-Chloropyrazole1230552.5
Alternative 2 4-Trifluoromethylpyrazole2560903.2
Alternative 3 Thiazole (replacing pyrazole)4085302.3
Alternative 4 1,2,4-Triazole (replacing pyrazole)55110751.9
Alternative 5 Imidazole (replacing pyrazole)3070251.5

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the target receptor.

Workflow:

prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand Solution radioligand->incubation competitor Prepare Test Compound Dilutions competitor->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

Caption: Workflow for the competitive radioligand binding assay.

Protocol:

  • Receptor Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-L-histidine), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[5]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically by measuring its rate of disappearance over time.[6][7]

Workflow:

prep_microsomes Prepare Human Liver Microsomes (HLM) start_reaction Incubate HLM and Test Compound at 37°C prep_microsomes->start_reaction prep_compound Prepare Test Compound Solution prep_compound->start_reaction add_cofactor Initiate Reaction with NADPH start_reaction->add_cofactor time_points Collect Aliquots at Various Time Points add_cofactor->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench analysis Analyze Compound Concentration by LC-MS/MS quench->analysis calculation Calculate Half-life (t1/2) analysis->calculation

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (HLM) and phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture and initiate the metabolic reaction by adding a solution of NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Rationale for Bioisosteric Replacements

The choice of a bioisosteric replacement depends on the specific goals of the drug discovery program, which may include improving potency, selectivity, metabolic stability, or intellectual property position.[1][2]

cluster_parent Parent Moiety cluster_replacements Bioisosteric Replacements cluster_goals Optimization Goals 4-Bromopyrazole 4-Bromopyrazole 4-Chloropyrazole 4-Chloropyrazole 4-Bromopyrazole->4-Chloropyrazole Replace with 4-CF3-pyrazole 4-CF3-pyrazole 4-Bromopyrazole->4-CF3-pyrazole Replace with Thiazole Thiazole 4-Bromopyrazole->Thiazole Replace with Triazole Triazole 4-Bromopyrazole->Triazole Replace with Imidazole Imidazole 4-Bromopyrazole->Imidazole Replace with Improve Potency Improve Potency 4-Chloropyrazole->Improve Potency To achieve Enhance Metabolic Stability Enhance Metabolic Stability 4-Chloropyrazole->Enhance Metabolic Stability To achieve Modulate Physicochemical Properties Modulate Physicochemical Properties 4-Chloropyrazole->Modulate Physicochemical Properties To achieve Novel IP Novel IP 4-Chloropyrazole->Novel IP To achieve 4-CF3-pyrazole->Improve Potency To achieve 4-CF3-pyrazole->Enhance Metabolic Stability To achieve 4-CF3-pyrazole->Modulate Physicochemical Properties To achieve 4-CF3-pyrazole->Novel IP To achieve Thiazole->Improve Potency To achieve Thiazole->Enhance Metabolic Stability To achieve Thiazole->Modulate Physicochemical Properties To achieve Thiazole->Novel IP To achieve Triazole->Improve Potency To achieve Triazole->Enhance Metabolic Stability To achieve Triazole->Modulate Physicochemical Properties To achieve Triazole->Novel IP To achieve Imidazole->Improve Potency To achieve Imidazole->Enhance Metabolic Stability To achieve Imidazole->Modulate Physicochemical Properties To achieve Imidazole->Novel IP To achieve

Caption: Rationale for bioisosteric replacement strategies.

  • Halogen Substitution (Cl, CF3): Replacing bromine with chlorine can subtly alter electronic properties and size, potentially improving binding affinity. A trifluoromethyl group can significantly increase lipophilicity and block potential sites of metabolism.

  • Heterocycle Replacement (Thiazole, Triazole, Imidazole): Swapping the pyrazole ring for other five-membered heterocycles can drastically change the electronic distribution, hydrogen bonding capacity, and metabolic profile of the molecule. For instance, triazoles are often more metabolically stable than imidazoles.[8]

Conclusion

The bioisosteric replacement of a 4-substituted pyrazole moiety offers a powerful approach to fine-tune the properties of a lead compound. By systematically evaluating a range of bioisosteres using standardized in vitro assays, researchers can identify modifications that lead to improved potency, enhanced metabolic stability, and a more favorable overall pharmacological profile. The experimental protocols and comparative framework presented in this guide provide a robust starting point for such investigations in drug discovery programs.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling of 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. This guide provides a comparative overview of various palladium-based catalytic systems effective for the Suzuki coupling of 4-bromopyrazole scaffolds, structurally analogous to [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. The selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields and purity. Below, we compare several documented systems and provide supporting experimental data to facilitate catalyst selection.

Comparative Analysis of Catalyst Performance

The efficiency of a Suzuki coupling reaction is highly dependent on the chosen catalytic system. Factors such as the palladium source, the phosphine ligand, the base, and the solvent all play a crucial role. The following table summarizes the performance of different catalyst systems in the coupling of various 4-bromopyrazole derivatives with arylboronic acids, providing a baseline for researchers working with similar substrates.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazole Analogues

Catalyst / PrecatalystLigandSubstrateBaseSolventTemp (°C)TimeYield (%)
Pd(dppf)Cl₂(none)5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME / H₂O802 hHigh
XPhos Pd G2XPhos (internal)4-Bromo-3,5-dinitro-1H-pyrazoleK₃PO₄Dioxane / H₂O10024 h61-86
Pd(PPh₃)₄PPh₃ (internal)4-Iodo-1-methyl-1H-pyrazoleNa₂CO₃DME / H₂OReflux>5 minLow (14-24)
Pd/C (Solid Support)(none)4-(5-Iodo-3-methylpyrazolyl)phenylsulfonamideCs₂CO₃DME / H₂OMW-Moderate to Excellent

Note: Yields are reported from literature for the specific substrates listed and may vary for this compound.[1][2][3][4]

Experimental Protocols

A detailed experimental protocol is essential for reproducibility. The following is a representative procedure for a Suzuki coupling reaction adapted from a method demonstrated to be effective for N-alkylated bromo-indazoles, which share structural similarities with the target substrate class.[1]

Materials:

  • Bromo-indazole or analogous 4-bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME), anhydrous (12.6 mL)

  • Water (2.5 mL)

Procedure:

  • In a reaction vessel, dissolve the bromo-indazole (1.0 mmol) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME (10 mL).

  • Stir the solution under an argon atmosphere for 1 hour at room temperature.

  • Sequentially add a solution of the arylboronic acid (2.0 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2.0 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to obtain the desired product.[1]

Visualizing the Suzuki Coupling Mechanism and Workflow

To better understand the reaction dynamics and experimental sequence, the following diagrams illustrate the catalytic cycle and a generalized laboratory workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (Bromopyrazole) Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ (Boronic Acid/Ester) RedElim Reductive Elimination Transmetal->RedElim Base RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Suzuki_Experimental_Workflow start Combine Bromopyrazole & Catalyst in Anhydrous Solvent inert Establish Inert Atmosphere (e.g., Argon flush) start->inert add_reagents Add Boronic Acid and Aqueous Base Solutions inert->add_reagents reaction Heat Reaction Mixture (e.g., 80°C for 2h) add_reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Isolated Pure Product analysis->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

References

Spectroscopic Analysis of Products from [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for products derived from reactions involving [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. It offers insights into expected spectroscopic characteristics based on analogous reactions and compares common synthetic strategies for the functionalization of the pyrazole core.

The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole ring, particularly at the C4 position, is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable building block in this endeavor, offering a reactive handle for derivatization through various cross-coupling reactions. This guide focuses on the spectroscopic analysis of the products resulting from such reactions, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling, and provides a comparison with alternative synthetic approaches.

Comparison of Synthetic Methodologies and Product Spectroscopic Data

The primary method for the functionalization of this compound involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the 4-bromopyrazole with a variety of aryl or heteroaryl boronic acids, is a highly efficient method for the synthesis of 4-arylpyrazole derivatives.

While specific reaction data for this compound is not extensively published, a comprehensive analysis of closely related N-substituted 4-bromopyrazoles in Suzuki-Miyaura reactions allows for a reliable prediction of the spectroscopic outcomes.

Alternative Synthetic Routes:

Beyond the Suzuki-Miyaura reaction, other methods for pyrazole functionalization include:

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

  • Stille Coupling: Coupling with organostannanes.

  • Multicomponent Reactions: One-pot synthesis of highly substituted pyrazoles from simpler starting materials.[1]

These alternative methods offer access to a diverse range of functional groups at the C4 position, each resulting in unique spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the products of Suzuki-Miyaura reactions involving an N-substituted 4-bromopyrazole, based on data from analogous compounds. These tables provide a comparative framework for researchers to analyze their own experimental results.

Table 1: Expected ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃ for 4-Aryl-1-(2-(dimethylamino)ethyl)pyrazoles

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrazole H-37.5 - 7.8s
Pyrazole H-57.6 - 7.9s
N-CH₂4.1 - 4.3t
N(CH₃)₂-CH₂2.7 - 2.9t
N(CH₃)₂2.3 - 2.5s
Aryl-H7.2 - 7.6mDependent on the nature of the aryl substituent.

Table 2: Expected ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃ for 4-Aryl-1-(2-(dimethylamino)ethyl)pyrazoles

CarbonExpected Chemical Shift (δ, ppm)Notes
Pyrazole C-3138 - 142
Pyrazole C-4115 - 125Shift is highly dependent on the coupled aryl group.
Pyrazole C-5128 - 132
N-CH₂50 - 55
N(CH₃)₂-CH₂58 - 62
N(CH₃)₂45 - 48
Aryl-C125 - 140Dependent on the nature of the aryl substituent.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura coupling of a 4-bromopyrazole and the subsequent spectroscopic analysis of the product.

General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

A mixture of the 4-bromopyrazole (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is placed in a reaction vessel. A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically as a thin film or as a KBr pellet. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing Experimental Workflows and Synthetic Pathways

Diagrams are essential for clearly communicating complex experimental processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and a comparison of synthetic pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Product 4-Aryl-1-(2-(dimethylamino)ethyl)pyrazole Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 4-arylpyrazoles.

Synthetic_Pathways cluster_direct Direct Functionalization cluster_alternative Alternative Precursor Synthesis Start 4-Bromopyrazole Derivative Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Product Functionalized Pyrazole Suzuki->Product Heck->Product Sonogashira->Product MCR Multicomponent Reaction (e.g., Aldehyde, Hydrazine, etc.) MCR->Product

Caption: Comparison of synthetic pathways for functionalized pyrazoles.

References

Purity Assessment of Final Compounds Synthesized Using [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purity assessment methodologies for final compounds synthesized using the precursor [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. It is designed to assist researchers in selecting the most appropriate analytical techniques and understanding the potential impurity profiles associated with different synthetic approaches. This document presents illustrative experimental data to highlight the comparative aspects of these methods.

Introduction to this compound in Synthesis

This compound is a versatile building block in medicinal chemistry, frequently utilized for the introduction of a substituted pyrazole moiety onto a lead molecule. The dimethylaminoethyl group offers a handle for N-alkylation of various heterocyclic and amine-containing scaffolds. The purity of the final active pharmaceutical ingredient (API) is of paramount importance, and the choice of synthetic route and subsequent purification and analysis are critical determinants of quality.

This guide compares the purity outcomes of compounds synthesized via a traditional SN2 reaction using this compound against an alternative approach, the Michael addition, which represents a greener and often more regioselective method.

Comparative Purity Analysis: Illustrative Data

The following table summarizes hypothetical purity data for a target molecule synthesized via two different routes. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

ParameterRoute A: SN2 Alkylation with this compoundRoute B: Michael Addition with an Alternative Reagent
Purity by HPLC (%) 98.5%99.7%
Major Impurity 1 (%) 0.8% (Unreacted Starting Material)0.1% (Side-product from Michael addition)
Major Impurity 2 (%) 0.5% (N1 vs. N2 Isomer)0.1% (Unreacted Michael Acceptor)
Purity by qNMR (%) 98.2%99.5%
Residual Solvents (ppm) 150 ppm (Acetonitrile)50 ppm (Ethanol)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the percentage purity of the final compound and identify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the final compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

Objective: To provide an absolute quantification of the purity of the final compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard of known purity (e.g., Maleic Anhydride)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the final compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Objective: To identify and characterize unknown impurities in the final compound.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Utilize the same HPLC method as described in section 3.1.

  • The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: For peaks corresponding to potential impurities, perform product ion scans to obtain fragmentation patterns for structural elucidation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis_a Route A: SN2 Alkylation purification Column Chromatography synthesis_a->purification Crude Product A synthesis_b Route B: Michael Addition synthesis_b->purification Crude Product B hplc HPLC purification->hplc Purified Compound qnmr qNMR purification->qnmr lcms LC-MS/MS purification->lcms

Caption: General experimental workflow for synthesis and purity assessment.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Compounds synthesized from this compound may interact with various biological targets. For instance, some pyrazole derivatives have been shown to act as antagonists of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., Xenobiotic) ahr_complex AhR-HSP90-XAP2-p23 Complex (Inactive) ligand->ahr_complex Binding activated_complex Activated AhR Complex ahr_complex->activated_complex Conformational Change heterodimer AhR-ARNT Heterodimer activated_complex->heterodimer Translocation & Dimerization with ARNT arnt ARNT arnt->heterodimer xre Xenobiotic Response Element (XRE) in DNA heterodimer->xre Binding gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) xre->gene_transcription Initiates

Safety Operating Guide

Prudent Disposal of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine and any contaminated materials as hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, leveraging established protocols for analogous halogenated organic and amine-containing compounds. This document provides a comprehensive framework for the safe handling and disposal of this substance, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Safety Precautions

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.[1][2]

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of potential vapors or dust.[3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[2] Avoid generating dust.[1][2]

II. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to institutional and regulatory guidelines is paramount.

Step 1: Waste Segregation and Collection

  • Waste Stream Identification: This compound must be disposed of as halogenated organic waste .[6] Do not mix it with non-halogenated waste streams to prevent unnecessary increases in disposal costs and complexity.

  • Solid Waste: All contaminated solid materials, including personal protective equipment (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a designated solid hazardous waste container.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, clearly labeled container for liquid halogenated organic waste.

Step 2: Container Selection and Labeling

  • Container Choice: Use only chemically compatible and leak-proof containers in good condition with secure, tight-fitting lids. Plastic containers are often preferred for storing chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • The approximate concentration and quantity of the waste

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Segregation: Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[1][2]

  • Secondary Containment: Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Maintain detailed records of waste generation and disposal for regulatory compliance.

III. Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general regulatory limits for hazardous waste accumulation in a laboratory setting.

ParameterGuideline
Maximum Liquid Waste Accumulation of no more than 55 gallons of hazardous waste in a satellite accumulation area is permitted.
Maximum Solid Waste For acutely toxic ("P-listed") waste, a maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.
Storage Time Limit Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months.

Note: These are general guidelines and may vary based on local and institutional regulations. Always consult your EHS department for specific requirements.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation cluster_3 Containment & Labeling cluster_4 Storage & Disposal Start This compound Waste Generated Assess Is the waste contaminated with This compound? Start->Assess Halogenated Segregate as Halogenated Organic Waste Assess->Halogenated Yes NonHaz Dispose as Non-Hazardous Waste Assess->NonHaz No Container Select appropriate, sealed, and labeled container Halogenated->Container Storage Store in designated satellite accumulation area Container->Storage EHS Contact EHS for professional disposal Storage->EHS

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a risk of aerosolization. Therefore, a cautious approach to handling is warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in Table 1 before entering the handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid generating dust.[3]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions in appropriate glassware with the apparatus set up securely within the fume hood.

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Contaminated with this compound Place in a designated, labeled hazardous waste container for solids (e.g., gloves, weigh boats, paper towels).[3]
Solutions Containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated organic waste.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Workflow and Safety Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_ppe PPE Selection Start Start Fume_Hood Work in Chemical Fume Hood Start->Fume_Hood Goggles_Shield Wear Chemical Splash Goggles & Face Shield Fume_Hood->Goggles_Shield Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Goggles_Shield->Gloves Lab_Coat Wear Flame-Resistant Lab Coat Gloves->Lab_Coat Shoes Wear Closed-Toe, Chemical-Resistant Shoes Lab_Coat->Shoes Respirator_Check Work outside fume hood? Shoes->Respirator_Check Respirator Wear NIOSH-Approved Respirator Respirator_Check->Respirator Yes Proceed Proceed with Handling Respirator_Check->Proceed No Respirator->Proceed

Caption: PPE Selection Workflow for Handling this compound.

cluster_workflow Operational and Disposal Workflow Start Start: Handling This compound Preparation Step 1: Pre-Handling Preparation Start->Preparation Handling Step 2: Handling the Compound Preparation->Handling Cleanup Step 3: Post-Handling and Cleanup Handling->Cleanup Waste_Check Waste Generated? Cleanup->Waste_Check Solid_Waste Dispose of Solid Waste in Designated Container Waste_Check->Solid_Waste Solid Liquid_Waste Dispose of Liquid Waste in Halogenated Organics Container Waste_Check->Liquid_Waste Liquid End End of Process Waste_Check->End None Solid_Waste->End Liquid_Waste->End

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.